molecular formula C30H22N4O2 B15618628 ETP-46464

ETP-46464

Cat. No.: B15618628
M. Wt: 470.5 g/mol
InChI Key: DPLMXAYKJZOTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETP-46464 is a useful research compound. Its molecular formula is C30H22N4O2 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMXAYKJZOTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ETP-46464: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ETP-46464, a potent kinase inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Core Mechanism of Action: Potent Inhibition of ATR Kinase

This compound is a cell-permeable, quinoline-containing heterocyclic compound that functions primarily as a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. By inhibiting ATR, this compound disrupts the DDR, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to increased replicative stress.

The inhibitory activity of this compound is not limited to ATR. It also demonstrates potent inhibition of the mammalian target of rapamycin (B549165) (mTOR) and has been shown to inhibit other kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family, albeit with lower potency.[1]

Quantitative Data: Kinase Inhibitory Profile

The inhibitory potency of this compound against a panel of key kinases involved in cell signaling and the DNA damage response has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
mTOR0.6[1]
ATR 14 - 25 [1]
DNA-PKcs36
PI3Kα170
ATM545

Table 1: IC50 values of this compound against various kinases. The primary target, ATR, is highlighted in bold.

Signaling Pathway Inhibition

This compound exerts its primary effect by blocking the ATR-mediated signaling cascade. Under conditions of DNA damage or replicative stress, ATR is activated and phosphorylates a number of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[2] Phosphorylation of Chk1 at Ser345 is a key event in the activation of cell cycle checkpoints, allowing time for DNA repair. This compound abrogates this signaling, leading to the suppression of Chk1 activation.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition cluster_pathway ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates ETP_46464 This compound ETP_46464->ATR inhibits Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair pChk1->Cell_Cycle_Arrest promotes

Figure 1: this compound inhibits the ATR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of this compound on ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 substrate

  • ATP

  • Assay Buffer: 25 mM HEPES (pH 8.0), 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA

  • This compound (or other test compounds)

  • Stop Solution: 12.5 mM HEPES (pH 8.0), 250 mM EDTA

  • HTRF Detection Reagents

Procedure:

  • Prepare a reaction mixture containing the ATR/ATRIP complex and GST-p53 substrate in the assay buffer.

  • Add serial dilutions of this compound or control compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTS) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTS reagent (containing PES)

  • Microplate spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTS_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (24h) Seed_Cells->Adherence Treat Treat with This compound Adherence->Treat Incubate_72h Incubate (72h) Treat->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_4h Incubate (1-4h) Add_MTS->Incubate_4h Read_Absorbance Read absorbance (490 nm) Incubate_4h->Read_Absorbance Analyze Calculate cell viability Read_Absorbance->Analyze End End Analyze->End

Figure 2: Workflow for the MTS cell viability assay.
Clonogenic Survival Assay

This assay determines the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates or culture dishes

  • This compound

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Plate cells at a low density in 6-well plates.

  • Allow cells to attach, then treat with various concentrations of this compound for a defined period.

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • When colonies in the control wells are of a sufficient size (≥50 cells), wash the plates with PBS.

  • Fix the colonies with the fixation solution for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunoblotting for Phospho-Chk1 (Ser345)

This technique is used to detect the phosphorylation status of Chk1, a downstream target of ATR, in response to DNA damage and this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-Chk1 (Ser345)

  • Primary antibody: anti-total Chk1

  • Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to grow to a suitable confluency.

  • Pre-treat cells with this compound for a specified time (e.g., 1 hour).

  • Induce DNA damage (e.g., treat with hydroxyurea or expose to UV radiation).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Chk1 and a loading control to ensure equal protein loading.

Immunoblotting_Workflow Start Start Cell_Culture Cell Culture & Treatment (this compound +/- DNA damage) Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Chk1, Total Chk1, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3: General workflow for immunoblotting.

References

Data Presentation: Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity of the ATR Inhibitor ETP-46464

Introduction

This compound is a potent, cell-permeable quinoline-containing compound that has been identified as a significant inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a crucial regulator in the DNA Damage Response (DDR) pathway.[][2] ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and the stabilization of stalled replication forks, which are common features of cancer cells.[3][4] The dependency of many tumors on the ATR pathway for survival, particularly those with defects in other DDR pathways like p53 or ATM, makes ATR an attractive therapeutic target.[4][5] This guide provides a detailed technical overview of this compound, focusing on its kinase selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways involved.

This compound exhibits a multi-kinase inhibitory profile, with high potency against ATR and mTOR. Its selectivity has been characterized against several members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, including ATM and DNA-PK. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against these key kinases.

Kinase TargetIC50 (nM)Selectivity vs. ATR (Fold-Difference)
mTOR (mammalian Target of Rapamycin)0.6~23x more sensitive than ATR
ATR (Ataxia Telangiectasia and Rad3-related) 14 / 25 ¹-
DNA-PK (DNA-dependent Protein Kinase)36~2.6-fold less sensitive than ATR
PI3Kα (Phosphoinositide 3-Kinase alpha)170~12-fold less sensitive than ATR
ATM (Ataxia Telangiectasia Mutated)545~39-fold less sensitive than ATR

¹ Note: IC50 values of 14 nM and 25 nM have been reported in cell-free and cellular assays, respectively.[2][5][6][7] The data clearly indicates that while this compound is a potent ATR inhibitor, it is most potent against mTOR.[][6][7]

Signaling Pathway Visualization

The ATR signaling pathway is a critical component of the DNA damage response. Upon replication stress, such as stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest and promote DNA repair.

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effectors DNA_Damage Replication Stress (e.g., Stalled Forks) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP Recruitment & Activation Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation (Ser345) CellCycle Cell Cycle Progression Chk1->CellCycle Inhibition Repair DNA Repair & Fork Stabilization Chk1->Repair Activation ETP46464 This compound ETP46464->ATR_ATRIP Inhibition Experimental_Workflow cluster_biochem Biochemical Analysis cluster_cellular Cellular Activity Validation cluster_functional Functional Outcomes Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel (ATR, ATM, DNA-PK, mTOR, etc.) Kinase_Assay->Selectivity_Panel Expand Targets Western_Blot Western Blot for p-Chk1 (On-Target Effect) Selectivity_Panel->Western_Blot Confirm in Cells Cell_Viability Cell Viability Assay (MTT / MTS) Western_Blot->Cell_Viability Assess Functional Impact Checkpoint_Assay G2/M Checkpoint Abrogation (Flow Cytometry) Cell_Viability->Checkpoint_Assay Investigate Mechanism Synergy_Studies Combination with Genotoxic Agents (e.g., Cisplatin, IR) Cell_Viability->Synergy_Studies Explore Therapeutic Potential

References

ETP-46464: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent, multi-targeted kinase inhibitor, primarily targeting Ataxia Telangiectasia and Rad3-related (ATR) and the mammalian target of rapamycin (B549165) (mTOR). Discovered through an innovative cell-based screening strategy, this compound has demonstrated significant preclinical activity, particularly in cancer cells with specific DNA damage response (DDR) deficiencies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Discovery of this compound

This compound was identified through a novel cell-based high-throughput screen designed to detect inhibitors of ATR kinase activity.[1] This screen utilized a cellular system where ATR activity could be artificially induced, thus overcoming the limitation of ATR's activity being restricted to the S and G2 phases of the cell cycle.[1]

The screening platform was based on a U2OS cell line expressing a fusion of the ATR-activating domain of TopBP1 with a fragment of the estrogen receptor (TopBP1-ER).[1] Upon addition of 4-hydroxy-tamoxifen (4-OHT), the TopBP1-ER fusion protein translocates to the nucleus, leading to a robust and specific activation of ATR.[1] A key downstream target of ATR is the phosphorylation of H2AX at serine 139, forming γH2AX, which serves as a sensitive biomarker for ATR activity.[1] The screen was designed to identify compounds that could inhibit this 4-OHT-induced pan-nuclear γH2AX staining, which was quantified using high-content microscopy.[1] this compound emerged from this screen as a potent inhibitor of ATR activity.[1]

Mechanism of Action

This compound is a multi-kinase inhibitor with high potency against several members of the phosphoinositide 3-kinase-related kinase (PIKK) family. Its primary targets are mTOR and ATR, with additional activity against DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase α (PI3Kα), and Ataxia-Telangiectasia Mutated (ATM).[2][3]

The inhibition of ATR is a key component of this compound's anticancer activity. ATR is a master regulator of the DNA damage response, particularly in response to replication stress.[4] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and ultimately cell death, a process known as mitotic catastrophe.[5][6]

A crucial aspect of this compound's mechanism is its synthetic lethal interaction with deficiencies in other DNA damage response pathways, most notably those involving p53 and ATM.[6][7] Cancer cells lacking functional p53 or ATM are highly dependent on the ATR pathway to cope with replication stress and repair DNA damage.[6][7] Inhibition of ATR in these cells leads to a catastrophic level of genomic instability and selective cell killing.[6]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its cytotoxic effects in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
mTOR0.6[2][3]
ATR14[2][3]
DNA-PK36[2][3]
PI3Kα170[2][3]
ATM545[2][3]

Table 2: Cellular Activity of this compound in Gynecologic Cancer Cell Lines

Cell LineCancer TypeLD50 (µM)
Subset of gynecologic cancer cell linesOvarian, Endometrial, Cervical10.0 ± 8.7[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Cell-Based High-Throughput Screen for ATR Inhibitors

This protocol is based on the method described by Toledo et al. (2011).[1]

Objective: To identify small molecule inhibitors of ATR kinase activity in a cellular context.

Materials:

  • U2OS cells stably expressing TopBP1-ER.

  • 96-well plates.

  • Compound library.

  • 4-hydroxy-tamoxifen (4-OHT).

  • Primary antibody: anti-γH2AX (Ser139).

  • Secondary antibody: Fluorescently labeled anti-mouse IgG.

  • Nuclear stain: DAPI.

  • High-content microscopy system.

Procedure:

  • Seed U2OS-TopBP1-ER cells into 96-well plates and allow them to adhere overnight.

  • Add compounds from the library to the wells at the desired concentration (e.g., 10 µM).

  • Incubate for 15 minutes.

  • Add 4-OHT to a final concentration that induces robust ATR activation.

  • Incubate for 1 hour to induce pan-nuclear γH2AX formation.

  • Fix, permeabilize, and block the cells.

  • Incubate with anti-γH2AX primary antibody.

  • Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content microscopy system.

  • Quantify the nuclear γH2AX fluorescence intensity. Compounds that significantly reduce the γH2AX signal are identified as potential ATR inhibitors.

G cluster_workflow Cell-Based Screening Workflow A Seed U2OS-TopBP1-ER cells B Add Compound Library A->B C Incubate (15 min) B->C D Add 4-OHT C->D E Incubate (1 hr) D->E F Immunofluorescence for γH2AX E->F G High-Content Microscopy F->G H Quantify Nuclear Fluorescence G->H I Identify Hits H->I

Cell-Based Screening Workflow for ATR Inhibitors.

In Vitro ATR Kinase Assay

This protocol is a general method for assessing the direct inhibitory effect of a compound on ATR kinase activity.

Objective: To determine the IC50 value of this compound against ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex.

  • Substrate (e.g., p53-based peptide).

  • [γ-³²P]ATP.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • This compound.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant ATR/ATRIP complex, and the substrate peptide.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reaction Mix (ATR/ATRIP, Substrate) B Add this compound A->B C Initiate with [γ-³²P]ATP B->C D Incubate (30°C) C->D E Stop Reaction D->E F Spot on Phosphocellulose E->F G Wash F->G H Scintillation Counting G->H I Calculate IC50 H->I

In Vitro ATR Kinase Assay Workflow.

Western Blot for Phospho-Chk1 (Ser345)

Objective: To assess the inhibition of ATR-mediated Chk1 phosphorylation in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., HeLa).

  • This compound.

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2341, 1:1000 dilution), anti-total Chk1, and a loading control (e.g., β-actin).[5]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with a DNA damaging agent to induce ATR activation and Chk1 phosphorylation.

  • Concurrently, treat cells with varying concentrations of this compound.

  • After the desired incubation time, lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Chk1 (Ser345) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Chk1 and the loading control to ensure equal loading.

Synthetic Lethality Assay in p53-deficient Cells

Objective: To determine the selective cytotoxicity of this compound in cancer cells with p53 deficiency.

Materials:

  • Isogenic cell lines (p53-proficient and p53-deficient).

  • This compound.

  • Cell viability reagent (e.g., MTS or CellTiter-Glo).

  • 96-well plates.

Procedure:

  • Seed both p53-proficient and p53-deficient cells into 96-well plates at the same density.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a prolonged period (e.g., 72 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Generate dose-response curves and calculate the IC50 or LD50 values for each cell line. A significantly lower IC50/LD50 in the p53-deficient cells indicates synthetic lethality.[3]

Signaling Pathways and Logical Relationships

ATR-Chk1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of the ATR-Chk1 pathway in the DNA damage response and the point of intervention by this compound.

G cluster_pathway ATR-Chk1 Signaling Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 p Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis ETP46464 This compound ETP46464->ATR

ATR-Chk1 Signaling Pathway and Inhibition by this compound.

Synthetic Lethality of this compound in p53-deficient Cancer Cells

This diagram illustrates the principle of synthetic lethality where the combination of p53 deficiency and ATR inhibition by this compound leads to cancer cell death.

G cluster_lethality Synthetic Lethality of this compound p53_Deficiency p53 Deficiency Genomic_Instability Increased Genomic Instability p53_Deficiency->Genomic_Instability ATR_Inhibition ATR Inhibition (this compound) ATR_Inhibition->Genomic_Instability Cell_Death Cancer Cell Death Genomic_Instability->Cell_Death Normal_Cell Normal Cell (p53 proficient) Normal_Cell_Survival Cell Survival Normal_Cell->Normal_Cell_Survival

Synthetic Lethality of this compound in p53-deficient Cells.

Summary and Future Directions

This compound is a potent multi-kinase inhibitor with significant activity against ATR and mTOR. Its discovery through a targeted, cell-based screen highlights the power of innovative approaches in drug discovery. The preclinical data strongly support its mechanism of action, particularly the synthetic lethal relationship with p53 and ATM deficiencies, which provides a clear rationale for its potential therapeutic application in cancers with these specific genetic backgrounds.

While this compound itself did not progress to clinical trials due to a reportedly poor pharmacokinetic profile in mice, the wealth of preclinical data generated for this compound provides a valuable foundation for the development of next-generation ATR inhibitors. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide can serve as a valuable resource for researchers working on ATR inhibitors and other DNA damage response-targeting therapies. Further research focusing on optimizing the pharmacokinetic properties of ATR inhibitors, while retaining the potent and selective activity demonstrated by compounds like this compound, holds significant promise for the future of targeted cancer therapy.

References

ETP-46464: A Pharmacological Probe for ATR Kinase in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a signaling network essential for maintaining genomic integrity. In the context of oncology, cancer cells frequently exhibit elevated replication stress and defects in other DDR pathways, leading to a heightened dependency on ATR for survival. This dependency has positioned ATR as a compelling therapeutic target. ETP-46464 has emerged as a potent, albeit not entirely selective, pharmacological probe for interrogating ATR function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory profile, detailed experimental protocols for its use in characterizing the ATR pathway, and visualizations of the relevant biological and experimental workflows.

Introduction: The ATR Signaling Pathway in DNA Damage Response

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage, particularly single-stranded DNA (ssDNA) breaks and replication stress.[1][2] Upon detection of DNA lesions, ATR, in complex with its binding partner ATRIP, is recruited to the site of damage.[3] This initiates a signaling cascade, with a key downstream target being the checkpoint kinase 1 (Chk1).[2] Activated ATR phosphorylates Chk1 at Ser345, which in turn orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks to prevent catastrophic DNA damage.[4][5] In many cancer cells, which are often deficient in other checkpoint mechanisms like the p53 pathway, the ATR-Chk1 axis is indispensable for survival, making it an attractive target for therapeutic intervention.[2][6]

This compound: A Potent Kinase Inhibitor for ATR Research

This compound is a small molecule inhibitor that has been instrumental in elucidating the role of ATR in cellular processes. While highly potent against ATR, it also exhibits activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including mTOR, DNA-PK, PI3Kα, and ATM.[6][7][8] This cross-reactivity should be considered when interpreting experimental results. Despite its lack of absolute specificity, this compound's potent inhibition of ATR makes it a valuable tool for studying the consequences of ATR pathway disruption. Notably, this compound has been shown to be particularly toxic to cancer cells with p53 deficiencies, highlighting its potential in exploiting synthetic lethality as a therapeutic strategy.[6]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. This data is crucial for designing experiments and interpreting the cellular effects of the compound.

Kinase TargetIC50 (nM)Reference(s)
mTOR0.6[6][7][8]
ATR 14 [7]
ATR (cellular) 25 [5]
DNA-PK36[6][7][8]
PI3Kα170[6][7][8]
ATM545[7]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

ATR_Signaling_Pathway cluster_stimulus DNA Damage Stimuli cluster_atr_activation ATR Activation cluster_downstream Downstream Effects Replication Stress Replication Stress ATR ATR-ATRIP Complex Replication Stress->ATR ssDNA Breaks ssDNA Breaks ssDNA Breaks->ATR Chk1 Chk1 ATR->Chk1 pS345 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Replication Fork Stability Replication Fork Stability Chk1->Replication Fork Stability ETP46464 This compound ETP46464->ATR

Caption: ATR Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound & DNA Damaging Agent B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-pChk1 Ser345) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add Solubilization Solution (for MTT) E->F if MTT G 7. Read Absorbance at 570 nm E->G if MTS F->G H 8. Calculate IC50 G->H

References

ETP-46464: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent, cell-permeable, multi-kinase inhibitor with significant implications for cancer therapy. This document provides an in-depth technical overview of the downstream signaling pathways modulated by this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed information on its mechanism of action, target inhibition, and the cellular consequences of its activity. Particular emphasis is placed on its role as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) and mammalian Target of Rapamycin (mTOR) kinases, key regulators of the DNA damage response (DDR) and cell growth, respectively.

Core Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of multiple phosphatidylinositol 3-kinase-related kinases (PIKKs). Its primary targets are ATR and mTOR, but it also demonstrates activity against DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase alpha (PI3Kα), and Ataxia Telangiectasia Mutated (ATM)[1][][3][4][5]. This multi-targeted profile allows this compound to disrupt several critical cellular processes, including cell cycle checkpoints, DNA repair, and cell growth and proliferation pathways[][6].

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its key kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity across the PIKK family.

Target KinaseIC50 (nM)
mTOR0.6[1][3][5]
ATR14, 25[1][3][4][5][7][8]
DNA-PK36[1][3][5]
PI3Kα170[1][3][5]
ATM545[1][3][5]

Downstream Signaling Pathways

The inhibitory action of this compound triggers a cascade of downstream effects, primarily through the disruption of the ATR/Chk1 and PI3K/mTOR signaling axes.

ATR/Chk1 Pathway Inhibition

ATR is a master regulator of the DNA damage response, particularly in response to single-stranded DNA breaks and replication stress[9][10]. Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair[6][11].

By inhibiting ATR, this compound prevents the phosphorylation and activation of Chk1[9][12]. This abrogation of the G2/M checkpoint forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death[1][6]. This mechanism is particularly effective in cancer cells, which often have a high degree of replicative stress.

ATR_Pathway cluster_stress Cellular Stress cluster_inhibition This compound Action Replication Stress Replication Stress ATR ATR Replication Stress->ATR DNA Damage DNA Damage DNA Damage->ATR This compound This compound This compound->ATR inhibits Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Chk1->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Chk1->Apoptosis leads to (when inhibited) DNA Repair DNA Repair Cell Cycle Arrest (G2/M)->DNA Repair PI3K_mTOR_Pathway cluster_input Upstream Signals cluster_inhibition This compound Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K This compound This compound This compound->PI3K inhibits mTOR mTOR This compound->mTOR inhibits Akt Akt PI3K->Akt activates Akt->mTOR activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

References

ETP-46464 and the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A central player in this network is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator that orchestrates the cellular response to replication stress and certain types of DNA lesions.[1] The reliance of many cancer cells on the ATR pathway for survival, particularly those with defects in other DDR pathways, has made it a prime target for therapeutic intervention.[2]

ETP-46464 is a potent, cell-permeable small molecule inhibitor that has been instrumental in elucidating the role of ATR in the DDR. While initially identified for its activity against the mammalian target of rapamycin (B549165) (mTOR), this compound also exhibits potent inhibitory activity against ATR and other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[3] This multi-kinase activity, coupled with its ability to sensitize cancer cells to DNA damaging agents, makes this compound a valuable tool for cancer research and a lead compound for the development of novel anticancer therapies.

This technical guide provides an in-depth overview of the role of this compound in the DNA damage response, including its mechanism of action, effects on key signaling pathways, and its potential as a therapeutic agent. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound.

Data Presentation

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against several key kinases in the DNA damage response and cell signaling pathways. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference(s)
mTOR0.6[3]
ATR14[3][4]
ATR (cellular assay)25[4][5]
DNA-PK36[3][5]
PI3Kα170[3][5]
ATM545[3][5]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line(s)Assay TypeLD50 (µM)Reference(s)
Subset of Gynecologic Cancer Cell LinesDose Response10.0 ± 8.7[3][6]
Ewing Sarcoma Cell LinesDose ResponseVaries by line[7]

Signaling Pathways

The ATR Signaling Pathway and its Inhibition by this compound

The ATR signaling pathway is a cornerstone of the cellular response to single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication stress.[8] The activation of ATR and its subsequent signaling cascade are critical for maintaining genomic stability. This compound, through its potent inhibition of ATR, disrupts this vital pathway.

ATR_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling DNA_Damage DNA Damage (e.g., Replication Stress, UV) ssDNA ssDNA Generation DNA_Damage->ssDNA RPA RPA Coating ssDNA->RPA ATRIP ATRIP RPA->ATRIP recruits Rad17_RFC Rad17-RFC RPA->Rad17_RFC recruits ATR ATR ATRIP->ATR binds ATR_ATRIP ATR-ATRIP Complex ATRIP->ATR_ATRIP ATR->ATR_ATRIP Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates _911_complex 9-1-1 Complex (Rad9-Hus1-Rad1) Rad17_RFC->_911_complex loads TopBP1 TopBP1 _911_complex->TopBP1 recruits TopBP1->ATR_ATRIP activates pChk1 p-Chk1 (S345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization ETP46464 This compound ETP46464->ATR_ATRIP inhibits

Figure 1: The ATR Signaling Pathway and its Inhibition by this compound.
Synthetic Lethality of this compound

A key therapeutic strategy in oncology is the concept of synthetic lethality, where the inhibition of one pathway is selectively lethal to cells with a pre-existing defect in a parallel pathway. This compound exhibits synthetic lethality in cancer cells with deficiencies in the ATM or p53 tumor suppressor pathways.[9][10]

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell (ATM/p53 Deficient) cluster_treatment Cancer Cell + this compound Normal_DNA_Damage DNA Damage Normal_ATR ATR Pathway (Active) Normal_DNA_Damage->Normal_ATR Normal_ATM_p53 ATM/p53 Pathway (Active) Normal_DNA_Damage->Normal_ATM_p53 Normal_Repair DNA Repair & Cell Cycle Arrest Normal_ATR->Normal_Repair Normal_ATM_p53->Normal_Repair Normal_Survival Cell Survival Normal_Repair->Normal_Survival Cancer_DNA_Damage DNA Damage Cancer_ATR ATR Pathway (Active) Cancer_DNA_Damage->Cancer_ATR Cancer_ATM_p53 ATM/p53 Pathway (Deficient) Cancer_DNA_Damage->Cancer_ATM_p53 Cancer_Repair DNA Repair & Cell Cycle Arrest Cancer_ATR->Cancer_Repair Cancer_Survival Cell Survival Cancer_Repair->Cancer_Survival Treated_DNA_Damage DNA Damage Treated_ATR ATR Pathway (Inhibited) Treated_DNA_Damage->Treated_ATR Treated_ATM_p53 ATM/p53 Pathway (Deficient) Treated_DNA_Damage->Treated_ATM_p53 Treated_Repair DNA Repair & Cell Cycle Arrest (Failed) Treated_ATR->Treated_Repair Treated_ATM_p53->Treated_Repair Treated_Death Cell Death (Mitotic Catastrophe) Treated_Repair->Treated_Death

Figure 2: Logical Relationship of this compound's Synthetic Lethality.

Experimental Protocols

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of this compound on ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 or other suitable substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • HTRF detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and d2-labeled anti-GST antibody)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the diluted this compound.

  • Add the ATR/ATRIP enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Add MTS reagent to each well.

  • Incubate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the LD50 value.

Western Blot Analysis of Chk1 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of the ATR substrate, Chk1.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Chk1 Ser345 and anti-total Chk1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates.

  • Pre-treat cells with this compound for 1-2 hours.

  • Induce DNA damage.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total Chk1 and a loading control (e.g., β-actin).

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment with this compound, alone or in combination with a DNA damaging agent like ionizing radiation (IR).

Materials:

  • Cancer cell lines

  • 6-well plates or culture dishes

  • This compound

  • Source of ionizing radiation

  • Crystal violet staining solution

Procedure:

  • Treat cells with this compound for a specified time before and/or after irradiation.

  • Trypsinize and plate a known number of cells into 6-well plates.

  • Incubate for 7-14 days until colonies of at least 50 cells are visible.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies.

  • Calculate the surviving fraction for each treatment condition.

Immunofluorescence for γH2AX Foci

This assay is used to visualize and quantify DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • This compound and DNA damaging agent

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with this compound and a DNA damaging agent.

  • Fix, permeabilize, and block the cells.

  • Incubate with the anti-γH2AX primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain with DAPI and mount the coverslips.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

Experimental Workflows

Workflow for Screening Kinase Inhibitors

The identification and characterization of kinase inhibitors like this compound typically follow a structured workflow.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical or Cell-Based Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cellular_Assays Cellular Assays (Viability, Target Engagement) Selectivity->Cellular_Assays Mechanism Mechanism of Action Studies (e.g., Western Blot, IF) Cellular_Assays->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt End Preclinical Candidate Lead_Opt->End

Figure 3: General Workflow for Kinase Inhibitor Screening.

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against key components of the DNA damage response, most notably ATR. Its ability to disrupt the ATR signaling pathway, induce synthetic lethality in cancer cells with specific genetic backgrounds, and sensitize tumors to genotoxic therapies underscores the critical role of ATR in maintaining genomic integrity and cell survival. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the multifaceted role of this compound and to explore the therapeutic potential of ATR inhibition in cancer. As our understanding of the complexities of the DNA damage response continues to grow, tools like this compound will remain invaluable in the development of more effective and targeted cancer treatments.

References

ETP-46464: A Technical Guide to its Role in ATR-Mediated Cell Cycle Checkpoint Control

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: ETP-46464 is a potent, cell-permeable small molecule inhibitor primarily targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR). By inhibiting ATR, this compound effectively abrogates the intra-S and G2/M cell cycle checkpoints, preventing cancer cells from arresting to repair DNA damage. This forced entry into mitosis with damaged DNA leads to mitotic catastrophe and subsequent cell death. This mechanism is particularly effective under conditions of replicative stress or in cancer cells with pre-existing defects in other DDR pathways, such as p53 or ATM deficiency, creating a synthetic lethal interaction. This guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

The Role of ATR in the DNA Damage Response

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1][2] A key orchestrator of this response is the ATR kinase, which is activated primarily by single-stranded DNA (ssDNA) that forms during replication stress or as an intermediate in the repair of other DNA lesions.[3][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[3][5] This initiates cell cycle arrest, stabilizes replication forks, and promotes DNA repair, allowing the cell to resolve the damage before proceeding with division.[3][6] Many cancer cells exhibit high levels of intrinsic replicative stress and often have defects in the G1 checkpoint (e.g., p53 mutation), making them critically dependent on the ATR-Chk1 pathway for survival.[6][7]

This compound: A Multi-Kinase Inhibitor

This compound is a quinoline-containing heterotricyclic compound that functions as a potent inhibitor of multiple phosphatidylinositol 3-kinase-like kinases (PIKKs). While it is most frequently utilized as a research tool for its potent ATR inhibition, it also demonstrates significant activity against mTOR and, to a lesser extent, DNA-PK, PI3Kα, and ATM.[7][8][9] This polypharmacology is critical to consider when interpreting experimental results.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key kinases in cell-free biochemical assays.

Target KinaseIC50 (nM)References
mTOR0.6[7][8][9][10]
ATR 14 - 25 [7][8][9][10][11]
DNA-PK36[7][8][9][10]
PI3Kα170[7][8][9][10]
ATM545[7][8][9][10]

The following table presents key quantitative data on the cellular effects of this compound.

AssayMetricValueCell Line / ConditionsReferences
Chk1 PhosphorylationInhibition>90% at 500 nMU2OS cells (Ionizing Radiation-induced)[9]
G2/M CheckpointAbrogation1 µMCells exposed to Ionizing Radiation[11]
Single-Agent CytotoxicityLD5010.0 ± 8.7 µMGynecologic cancer cell lines[5][8]
Combination SynergyEnhancement52-89%5.0 µM this compound with Cisplatin in GYN cancer cells[8]

Mechanism of Action: Abrogating Cell Cycle Checkpoint Control

The primary mechanism by which this compound exerts its anti-tumor effect is through the disruption of the ATR-mediated cell cycle checkpoint. In response to DNA damage or replication stress, the ATR-Chk1 pathway is activated to halt cell cycle progression. This compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation and activation of Chk1.[5][9] This loss of checkpoint signaling allows cells, particularly those lacking a functional G1 checkpoint, to continue into mitosis despite the presence of unrepaired DNA damage, a lethal event termed mitotic catastrophe.[11][12]

ETP_46464_Mechanism_of_Action cluster_0 DNA Damage & Sensing cluster_1 ATR-Chk1 Checkpoint Pathway cluster_2 Cell Cycle Control & Outcomes DNA_Damage DNA Damage (Replication Stress) ssDNA ssDNA Formation DNA_Damage->ssDNA ATRIP ATRIP ssDNA->ATRIP ATR ATR Kinase ATRIP->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates (inhibits) CDK_Complex CDK/Cyclin Complexes Cdc25->CDK_Complex cannot activate G2M_Arrest G2/M Checkpoint Arrest CDK_Complex->G2M_Arrest Progression Cell Cycle Progression CDK_Complex->Progression Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) Progression->Mitotic_Catastrophe ETP This compound ETP->ATR Synthetic_Lethality cluster_normal Normal Cell (p53 Proficient) cluster_cancer Cancer Cell (p53 Deficient) N_Damage DNA Damage N_G1_Checkpoint Functional G1/S Checkpoint (p53-dependent) N_Damage->N_G1_Checkpoint N_Repair Arrest & DNA Repair N_G1_Checkpoint->N_Repair N_Survival Cell Survival N_Repair->N_Survival C_Damage DNA Damage C_G1_Checkpoint Defective G1/S Checkpoint C_Damage->C_G1_Checkpoint C_ATR_Checkpoint ATR-dependent S/G2 Checkpoint C_G1_Checkpoint->C_ATR_Checkpoint relies on C_Death Mitotic Catastrophe (Cell Death) C_ATR_Checkpoint->C_Death ETP This compound ETP->C_ATR_Checkpoint INHIBITS Experimental_Workflow cluster_assays Endpoint Assays start Cell Seeding & Culture treatment Treatment 1. This compound (Dose-Response) 2. DNA Damaging Agent (e.g., HU, IR) 3. Combination Treatment start->treatment western Western Blot (p-Chk1, γH2AX) treatment->western flow Flow Cytometry (Cell Cycle Profile) treatment->flow if Immunofluorescence (γH2AX Foci) treatment->if viability Cell Viability Assay (MTS/MTT) treatment->viability analysis Data Analysis - IC50 / LD50 Calculation - Checkpoint Abrogation - DNA Damage Quantification western->analysis flow->analysis if->analysis viability->analysis conclusion Conclusion analysis->conclusion

References

ETP-46464: A Synthetically Lethal Approach to Targeting p53-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is one of the most frequently mutated genes in human cancers, presenting a significant challenge for targeted therapies. ETP-46464, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic agent that exploits the principle of synthetic lethality to selectively eliminate cancer cells harboring p53 mutations. This technical guide provides a comprehensive overview of the preclinical data and scientific rationale supporting the synthetic lethal interaction between this compound and p53 deficiency. It includes a detailed examination of the underlying molecular mechanisms, a compilation of key quantitative data from relevant studies, and detailed protocols for essential experimental assays.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while either event alone is viable. In the context of cancer therapy, this approach aims to identify drugs that are selectively toxic to cancer cells with specific mutations (e.g., in tumor suppressor genes) while sparing normal, healthy cells. The loss of p53 function in cancer cells creates a dependency on other cellular pathways for survival, particularly in response to DNA damage and replication stress. ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in sensing and responding to single-stranded DNA breaks and stalled replication forks. By inhibiting ATR with this compound, the p53-deficient cancer cells are deprived of a crucial survival mechanism, leading to catastrophic DNA damage and subsequent cell death.

This compound: A Multi-Kinase Inhibitor with Potent ATR Activity

This compound is a quinoline-containing heterotricyclic compound that functions as a potent inhibitor of several kinases involved in cell signaling and the DNA damage response.[1][] Its primary target is ATR, but it also exhibits inhibitory activity against other kinases, as detailed in the table below.

Target KinaseIC50 (nM)Key Function
ATR 14 - 25 Primary responder to replication stress and single-stranded DNA breaks.
mTOR0.6Regulates cell growth, proliferation, and survival.
DNA-PKcs36Involved in the repair of DNA double-strand breaks.
PI3Kα170Part of the PI3K/AKT/mTOR pathway, crucial for cell survival and growth.
ATM545Key kinase in the response to DNA double-strand breaks.
Data compiled from multiple sources.[1][][3]

The potent and selective inhibition of ATR is central to the synthetic lethal mechanism of this compound in p53-mutant cancers.

The Molecular Mechanism of Synthetic Lethality

The synthetic lethal interaction between this compound and p53 mutation is rooted in the distinct roles of ATR and p53 in the cell cycle and DNA damage response.

In p53-proficient (normal) cells:

  • When DNA damage or replication stress occurs, ATR is activated.

  • Activated ATR phosphorylates and activates its downstream effector, Chk1.

  • Chk1 activation leads to a temporary cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.

  • p53 is also activated in response to DNA damage and can induce a G1 checkpoint, providing an additional layer of protection.

  • This coordinated response ensures genomic stability and cell survival.

In p53-deficient cancer cells:

  • The absence of functional p53 abrogates the G1 checkpoint, making these cells more reliant on the S and G2/M checkpoints, which are controlled by the ATR-Chk1 pathway.

  • These cells often exhibit higher levels of endogenous replication stress due to uncontrolled proliferation.[4]

  • Treatment with this compound inhibits ATR, leading to the collapse of the ATR-Chk1 signaling pathway.

  • Without a functional G1 checkpoint (due to p53 loss) and a now-inhibited S/G2 checkpoint (due to ATR inhibition), the cells are unable to arrest the cell cycle in response to DNA damage.

  • This leads to premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe, chromosomal fragmentation, and ultimately, apoptosis.[5]

This differential reliance on the ATR pathway is the cornerstone of the selective toxicity of this compound towards p53-deficient cancer cells.

Signaling Pathway Diagram:

cluster_p53_proficient p53 Proficient Cell cluster_p53_deficient p53 Deficient Cell + this compound DNA_Damage_p53 DNA Damage / Replication Stress ATR_p53 ATR DNA_Damage_p53->ATR_p53 p53_proficient p53 DNA_Damage_p53->p53_proficient Activates Chk1_p53 Chk1 ATR_p53->Chk1_p53 G2M_Checkpoint_p53 G2/M Checkpoint Chk1_p53->G2M_Checkpoint_p53 Activation Repair_p53 DNA Repair G2M_Checkpoint_p53->Repair_p53 Allows time for Survival_p53 Cell Survival Repair_p53->Survival_p53 G1_Checkpoint_p53 G1 Checkpoint p53_proficient->G1_Checkpoint_p53 Activation G1_Checkpoint_p53->Repair_p53 Allows time for DNA_Damage_p53_def DNA Damage / Replication Stress ATR_p53_def ATR DNA_Damage_p53_def->ATR_p53_def p53_deficient p53 (mutant/absent) DNA_Damage_p53_def->p53_deficient Chk1_p53_def Chk1 ATR_p53_def->Chk1_p53_def ETP_46464 This compound ETP_46464->ATR_p53_def Inhibition G2M_Checkpoint_p53_def G2/M Checkpoint Chk1_p53_def->G2M_Checkpoint_p53_def No Activation Mitotic_Catastrophe Mitotic Catastrophe G2M_Checkpoint_p53_def->Mitotic_Catastrophe Leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis G1_Checkpoint_p53_def G1 Checkpoint (Inactive) p53_deficient->G1_Checkpoint_p53_def

Caption: Signaling pathways in p53 proficient vs. deficient cells with this compound.

Quantitative Data on Synthetic Lethality

The selective toxicity of ATR inhibitors in p53-deficient cells has been demonstrated in numerous studies. While specific data for this compound comparing isogenic p53 wild-type and mutant cell lines is primarily detailed in the study by Toledo et al. (2011), the general principle is well-established for this class of inhibitors. The following tables summarize representative quantitative data that would be expected from such studies.

Table 1: Cell Viability (IC50) of ATR Inhibitors in Isogenic Cell Lines

Cell Linep53 StatusATR InhibitorIC50 (µM)Fold-Sensitization (p53-WT / p53-mutant)
HCT116Wild-TypeVE-821~5.0\multirow{2}{}{~4-5 fold}
HCT116MutantVE-821~1.0
U2OSWild-TypeVE-821~4.0\multirow{2}{}{~3-4 fold}
U2OSMutantVE-821~1.2
Note: Data for VE-821, another potent ATR inhibitor, is used here as a representative example of the expected trend with this compound.

Table 2: Induction of Apoptosis by ATR Inhibition

Cell Linep53 StatusTreatment% Apoptotic Cells (Sub-G1)
HCT116 p53+/+DMSO2-5%
HCT116 p53+/+ATR Inhibitor10-15%
HCT116 p53-/-DMSO3-6%
HCT116 p53-/-ATR Inhibitor40-60%
Representative data illustrating the expected increase in apoptosis in p53-deficient cells upon ATR inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synthetic lethal interaction of this compound with p53 mutation.

5.1. Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • p53-wildtype and p53-mutant/deficient cancer cell lines

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values.

5.2. Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

  • Materials:

    • 6-well cell culture plates

    • p53-wildtype and p53-mutant/deficient cancer cell lines

    • Complete cell culture medium

    • This compound stock solution

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS and fix them with 100% methanol (B129727) for 10 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental Workflow for Clonogenic Assay:

start Start seed_cells Seed Cells in 6-well Plates start->seed_cells attach Allow Cells to Attach (Overnight) seed_cells->attach treat Treat with this compound (24h) attach->treat wash Wash with PBS & Add Fresh Medium treat->wash incubate Incubate for 10-14 Days wash->incubate fix Fix with Methanol incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count analyze Calculate Surviving Fraction count->analyze end End analyze->end

Caption: Workflow for a typical clonogenic survival assay.

5.3. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Materials:

    • 6-well cell culture plates

    • p53-wildtype and p53-mutant/deficient cancer cell lines

    • This compound stock solution

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 48-72 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples on a flow cytometer within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

5.4. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well cell culture plates

    • p53-wildtype and p53-mutant/deficient cancer cell lines

    • This compound stock solution

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution containing RNase A

  • Procedure:

    • Seed cells and treat with this compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preclinical evidence strongly supports the synthetic lethal interaction between the ATR inhibitor this compound and p53 mutations in cancer cells. This targeted approach offers a promising strategy for the treatment of a wide range of tumors harboring p53 defects, which are notoriously difficult to treat with conventional therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this synthetic lethal relationship and evaluate the therapeutic potential of this compound and other ATR inhibitors. Future research should focus on identifying additional biomarkers that may predict sensitivity to ATR inhibition, exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms, and ultimately, translating these promising preclinical findings into successful clinical outcomes for patients with p53-mutant cancers.

References

Methodological & Application

ETP-46464 In Vitro Cell-Based Assay Handbook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA (ssDNA) that arises at stalled replication forks or sites of DNA damage.[1] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] Many cancer cells exhibit a high degree of replication stress and are therefore heavily reliant on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target in oncology. This compound has been shown to be a powerful tool for investigating the cellular consequences of ATR inhibition and holds potential for cancer therapy, particularly in combination with DNA-damaging agents.[3][4] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified against several key kinases in the DNA damage response and cell signaling pathways. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
ATR14 - 25
mTOR0.6
DNA-PK36
PI3Kα170
ATM545

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.[2][3][5][6]

Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response, particularly in response to replication stress. The following diagram illustrates the core pathway and the mechanism of action for this compound.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR ssDNA->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (active) ATR->pChk1 CellCycle Cell Cycle Arrest DNA Repair Fork Stabilization pChk1->CellCycle leads to This compound This compound This compound->ATR inhibits

ATR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound are provided below.

Cell Viability Assay

This assay is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate reagent Add viability reagent (e.g., CellTiter-Glo) incubate->reagent read Measure luminescence/ absorbance reagent->read analyze Calculate IC50 values read->analyze

Workflow for Cell Viability Assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat the cells with the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the plate for 72 hours.[4][7]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a microplate reader.

  • Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Inhibition of Chk1 Phosphorylation (Western Blot)

This assay confirms the on-target activity of this compound by measuring the phosphorylation of Chk1, a primary downstream target of ATR.

Experimental Workflow:

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_blot Western Blotting seed_wb Seed cells in 6-well plate treat_wb Pre-treat with this compound seed_wb->treat_wb induce_wb Induce DNA damage (e.g., Hydroxyurea) treat_wb->induce_wb lyse Lyse cells induce_wb->lyse quantify Quantify protein (BCA assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF sds->transfer probe Probe with antibodies (p-Chk1, Chk1, loading control) transfer->probe detect Detect and analyze probe->detect

Workflow for Chk1 Phosphorylation Western Blot.

Materials:

  • Cancer cell lines (e.g., HeLa, U2OS)

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea, UV radiation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.[8]

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours).[5][8]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate.

  • Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

γH2AX Foci Formation (Immunofluorescence)

This assay visualizes DNA double-strand breaks, which can result from ATR inhibition leading to replication fork collapse.

Experimental Workflow:

IF_Workflow cluster_cell_if Cell Preparation & Treatment cluster_stain Immunostaining cluster_image Imaging & Analysis seed_if Seed cells on coverslips treat_if Treat with this compound +/- DNA damaging agent seed_if->treat_if fix Fix and permeabilize treat_if->fix block Block fix->block primary_ab Incubate with anti-γH2AX primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody & DAPI primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount image Acquire images with fluorescence microscope mount->image quantify_if Quantify γH2AX foci per nucleus image->quantify_if

Workflow for γH2AX Immunofluorescence.

Materials:

  • Cancer cell lines

  • Glass coverslips in multi-well plates

  • This compound stock solution (in DMSO)

  • DNA damaging agent (optional)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treat the cells with this compound, alone or in combination with a DNA damaging agent.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[9][10][11]

  • Permeabilize the cells with 0.25-0.3% Triton X-100 for 10-30 minutes.[9][10][11]

  • Block with 5% BSA for 30-60 minutes.[9][10][11]

  • Incubate with the anti-γH2AX primary antibody overnight at 4°C.[9]

  • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[9][12]

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[13]

References

Application Notes and Protocols: Synergistic Antitumor Activity of ETP-46464 in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, including ovarian, lung, and bladder cancers. Its mechanism of action involves the formation of DNA adducts, leading to replication stress and apoptotic cell death.[1] However, intrinsic and acquired resistance, often mediated by an efficient DNA Damage Response (DDR), limits its efficacy.[2][3] A key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated by single-stranded DNA (ssDNA) at stalled replication forks.[4][5] ATR activation leads to the phosphorylation of downstream targets, including Chk1, which orchestrates cell cycle arrest and DNA repair, allowing cancer cells to survive cisplatin-induced damage.[6][7]

ETP-46464 is a potent inhibitor of ATR, and also targets mTOR and DNA-PK.[8][9] By inhibiting the ATR-Chk1 signaling axis, this compound prevents the cellular repair of cisplatin-induced DNA damage, leading to an accumulation of genomic instability, mitotic catastrophe, and ultimately, apoptosis.[7] This synergistic interaction provides a strong rationale for the combination of this compound and cisplatin to enhance therapeutic efficacy and overcome cisplatin resistance.[10] These application notes provide detailed protocols for investigating the synergistic effects of this compound and cisplatin in cancer cell lines.

Data Presentation

Table 1: In Vitro IC50 Values of this compound and Other Kinases
KinaseIC50 (nM)
mTOR0.6[8][11]
ATR14[8][11]
DNA-PK36[8][11]
PI3Kα170[8][11]
ATM545[8][11]
Table 2: Single-Agent Activity of this compound and Cisplatin in Gynecologic Cancer Cell Lines
Cell LineThis compound LD50 (µM)Cisplatin IC50 (µM)
Subset of Gynecologic Cancer Cell Lines10.0 ± 8.7[1][12]-
A2780 (Ovarian)-3.0[12]
HEC1B (Endometrial)-20.0[12]

Note: LD50 and IC50 values can vary between studies due to different experimental conditions.

Table 3: Synergistic Effects of this compound and Cisplatin Combination
Cell LinesEnhancement of Cisplatin Activityp53 Status IndependenceReference
Gynecologic Cancer Cell Lines52-89%Yes[1][8]
Ovarian, Endometrial, and Cervical Carcinoma65-96% increased sensitivityYes[13]

Signaling Pathways and Experimental Workflows

G cluster_0 Cisplatin Action & DNA Damage cluster_1 ATR-Chk1 Signaling Pathway (Cellular Response) cluster_2 This compound Inhibition & Synergistic Effect Cisplatin Cisplatin DNA_Adducts DNA Adducts & Intrastrand Crosslinks Cisplatin->DNA_Adducts Replication_Fork_Stalling Replication Fork Stalling DNA_Adducts->Replication_Fork_Stalling ssDNA ssDNA Formation Replication_Fork_Stalling->ssDNA Apoptosis Apoptosis & Mitotic Catastrophe Replication_Fork_Stalling->Apoptosis ATR ATR ssDNA->ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Cell_Cycle_Arrest->Apoptosis DNA_Repair->Cell_Survival DNA_Repair->Apoptosis ETP46464 This compound ETP46464->Inhibition Inhibition->ATR

Caption: Signaling pathway of this compound and cisplatin synergy.

cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment Treatment: - this compound alone - Cisplatin alone - Combination - Vehicle Control start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTS/MTT) incubation->viability clonogenic Clonogenic Survival Assay incubation->clonogenic apoptosis Apoptosis Assay (Annexin V / PARP Cleavage) incubation->apoptosis western Western Blot (p-Chk1, γH2AX) incubation->western analysis Data Analysis: - IC50 Determination - Synergy Calculation (CI) - Protein Quantification viability->analysis clonogenic->analysis apoptosis->analysis western->analysis end Conclusion: Assess Synergy analysis->end

Caption: General experimental workflow for assessing synergy.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination.

Materials:

  • Cancer cell lines (e.g., A2780 ovarian, HEC1B endometrial)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in PBS or saline)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and cisplatin in culture medium. For combination studies, drugs can be added at a constant ratio or in a matrix format.

    • Remove the medium from the wells and add 100 µL of medium containing the drugs or vehicle control (DMSO for this compound, PBS/saline for cisplatin).

    • Incubate for 72 hours at 37°C, 5% CO₂.[1]

  • MTS/MTT Addition and Measurement:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 values for each treatment using non-linear regression analysis.

    • Calculate the Combination Index (CI) to quantify synergy (CI < 1 indicates synergy).

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment, providing a measure of cytotoxic and cytostatic effects.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Cisplatin

  • Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat cells with various concentrations of this compound, cisplatin, or the combination for 24 hours.

  • Colony Formation:

    • After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

    • Plot the surviving fraction against the drug concentration to generate survival curves.

Apoptosis Assay by Western Blot for PARP Cleavage

This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, by caspases.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.[12]

    • Harvest cells and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PARP/cleaved PARP overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for cleaved PARP and normalize to the loading control.

    • Compare the levels of cleaved PARP across different treatment groups. An increase in cleaved PARP indicates an increase in apoptosis.

Analysis of DNA Damage Response by Western Blot for Phospho-Chk1

This protocol is for detecting the phosphorylation of Chk1 at Ser345, a direct downstream target of ATR, to confirm the inhibitory effect of this compound on the ATR pathway.

Materials:

  • Same as for PARP cleavage Western Blot, with the following primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound and/or cisplatin. A shorter treatment time (e.g., 1-6 hours) may be sufficient to observe changes in phosphorylation.

    • Lyse the cells and quantify the protein concentration as described above.

  • Western Blotting:

    • Perform SDS-PAGE and western blotting as described for PARP cleavage.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1.

  • Data Analysis:

    • Quantify the band intensities for phospho-Chk1 and total Chk1.

    • Calculate the ratio of phospho-Chk1 to total Chk1 to determine the level of Chk1 activation.

    • A decrease in the p-Chk1/total Chk1 ratio in the presence of this compound, particularly after cisplatin treatment, indicates successful ATR inhibition.

Conclusion

The combination of this compound and cisplatin represents a promising therapeutic strategy to enhance the efficacy of platinum-based chemotherapy. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the synergistic effects of this combination in various cancer models. The provided data and diagrams offer a comprehensive overview of the underlying mechanism of action. While this compound's clinical development was halted due to unfavorable pharmacological properties, it remains a valuable tool for preclinical research into the role of ATR inhibition in sensitizing cancer cells to DNA-damaging agents.[14] The insights gained from such studies can inform the development of next-generation ATR inhibitors with improved clinical potential.

References

Application Notes and Protocols: ETP-46464 for Sensitizing Ovarian Cancer Cells to Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resistance to platinum-based chemotherapy remains a significant challenge in the treatment of ovarian cancer. A promising strategy to overcome this resistance is the targeting of the DNA Damage Response (DDR) network. One key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ETP-46464 is a potent inhibitor of ATR, which has demonstrated the ability to sensitize ovarian cancer cells to chemotherapeutic agents like cisplatin (B142131) and carboplatin.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in sensitizing ovarian cancer cells to chemotherapy.

Mechanism of Action

This compound is an effective inhibitor of both mTOR and ATR, with IC50 values of 0.6 nM and 14 nM, respectively.[2] It also exhibits inhibitory activity against other PIKK family enzymes such as DNA-PK and ATM.[2][4] In the context of chemotherapy-induced DNA damage, particularly the formation of DNA crosslinks by platinum agents, cancer cells rely on the ATR-Chk1 signaling pathway to arrest the cell cycle and facilitate DNA repair.[1][3] By inhibiting ATR, this compound abrogates this crucial checkpoint, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[3][4] This chemosensitization effect has been observed to be independent of the p53 status of the cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound and its effects in combination with chemotherapy.

Table 1: Inhibitory Activity of this compound against various kinases.

KinaseIC50 (nM)
mTOR0.6[2]
ATR14[2]
DNA-PK36[2]
PI3Kα170[2]
ATM545[2]

Table 2: Experimental Concentrations for In Vitro Studies.

ReagentCell LineConcentration RangePurposeReference
This compoundGynecologic Cancer Cells5.0 µMChemosensitization Studies[1][2]
CisplatinGynecologic Cancer Cells0-50 µMInduction of DNA Damage[1][2]
KU55933 (ATM inhibitor)Gynecologic Cancer Cells10.0 µMComparative DDR Inhibition Studies[1][2]

Signaling Pathway and Experimental Workflow

ATR_Signaling_Pathway cluster_chemo Chemotherapy (e.g., Cisplatin) cluster_cell Ovarian Cancer Cell Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage ATR ATR DNA_Damage->ATR activates Apoptosis Apoptosis DNA_Damage->Apoptosis leads to (inhibition of repair) Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pChk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows DNA_Repair->Apoptosis prevents ETP46464 This compound ETP46464->ATR inhibits

Caption: ATR signaling pathway in response to chemotherapy and its inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Ovarian Cancer Cell Culture treatment Treatment: 1. Vehicle Control 2. This compound alone 3. Cisplatin alone 4. This compound + Cisplatin start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTS) incubation->viability western Western Blot (p-Chk1, Cleaved PARP) incubation->western apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for assessing the chemosensitizing effect of this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound and cisplatin on the viability of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, OVCAR3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and cisplatin in complete medium.

  • Treat the cells with varying concentrations of cisplatin (e.g., 0-50 µM) in the presence or absence of a fixed concentration of this compound (e.g., 5.0 µM).[1][2] Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C.[1][2]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Phospho-Chk1 (Ser345)

This protocol is to assess the inhibition of ATR activity by this compound by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Ovarian cancer cells

  • 6-well cell culture plates

  • This compound

  • Cisplatin

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk1 (Ser345) (1:1000 dilution)

    • Rabbit anti-Chk1 (total) (1:1000 dilution)

    • Mouse anti-β-actin (loading control) (1:5000 dilution)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 5 µM) for 1 hour, followed by co-treatment with cisplatin (e.g., 25 µM) for 24 hours.

  • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL detection reagent and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative assessment of apoptosis induced by the combination of this compound and cisplatin.

Materials:

  • Ovarian cancer cells

  • 6-well cell culture plates

  • This compound

  • Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound and/or cisplatin as described in the previous protocols for 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

References

ETP-46464: Application in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] In the context of lung cancer, particularly small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) with specific genetic backgrounds, this compound presents a promising therapeutic strategy by exploiting the concept of synthetic lethality.

Mechanism of Action:

This compound primarily functions by inhibiting the ATR kinase, which plays a pivotal role in resolving replication stress and repairing DNA damage. By inhibiting ATR, this compound prevents the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (Chk1).[2][3] This abrogation of the ATR-Chk1 signaling cascade leads to the accumulation of DNA damage, cell cycle checkpoint failure, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1][4]

Furthermore, this compound exhibits inhibitory activity against other key cellular kinases, including the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][5] Inhibition of the PI3K/AKT/mTOR pathway can suppress tumor cell growth, proliferation, and survival.[6] The inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, can further enhance the cytotoxic effects of DNA damaging agents.[7][8][9]

Therapeutic Rationale in Lung Cancer:

The application of this compound in lung cancer is particularly relevant in tumors characterized by:

  • High Replication Stress: SCLC is known to have a high degree of replication stress, making it inherently more dependent on the ATR pathway for survival.[10][11]

  • Defects in other DDR Pathways: Tumors with mutations in genes like ATM or TP53 are often more reliant on ATR for DNA repair and survival, creating a synthetic lethal vulnerability that can be exploited by this compound.[3]

  • Combination Therapies: this compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents that induce DNA damage, such as cisplatin (B142131) and gemcitabine (B846).[3][12] This combination can enhance tumor cell killing and potentially overcome drug resistance.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
ATR14 - 25
mTOR0.6
DNA-PK36
PI3Kα170
ATM545

(Data sourced from multiple references indicating a range of reported IC50 values)[1][5]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell Line TypeAssayEndpointEffective ConcentrationReference
Lung Cancer Cell LinesWestern BlotInhibition of gemcitabine-induced Chk1 Ser345 phosphorylationNot specified[2]
Ovarian, Endometrial, Cervical CancerCell ViabilityLD5010.0 ± 8.7 µM[5]
General Cancer Cell LinesCell ViabilityFull ATR inhibition100 nM[1]

Mandatory Visualizations

ETP_46464_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 mTOR Signaling Pathway cluster_3 DNA-PK Signaling Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR DNA_Damage->ATR Replication_Stress Replication Stress (e.g., Oncogene Activation) Replication_Stress->ATR Chk1 Chk1 ATR->Chk1 p Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Cell_Survival Tumor Cell Survival and Proliferation Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival mTOR mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth mTOR->Cell_Growth Protein_Synthesis->Cell_Survival Cell_Growth->Cell_Survival DNA_PK DNA-PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ NHEJ->Cell_Survival ETP46464 This compound ETP46464->ATR ETP46464->mTOR ETP46464->DNA_PK

Caption: Signaling pathways modulated by this compound in lung cancer.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies LC_Cells Lung Cancer Cell Lines Treatment Treat with this compound +/- DNA Damaging Agent LC_Cells->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Western Western Blot (p-Chk1, γH2AX) Treatment->Western Clonogenic Clonogenic Assay Treatment->Clonogenic Xenograft Establish Lung Cancer Xenograft Model Dosing Administer this compound +/- Chemotherapy Xenograft->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth Toxicity Assess Toxicity Dosing->Toxicity

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its synergistic effects with other anti-cancer agents.

Materials:

  • Human lung cancer cell lines (e.g., A549, H460, H23)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Cisplatin)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed lung cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. For combination studies, also prepare serial dilutions of the DNA damaging agent.

  • Treat the cells with varying concentrations of this compound alone or in combination with the DNA damaging agent. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the inhibition of ATR signaling by this compound through the detection of phosphorylated Chk1 (p-Chk1).

Materials:

  • Human lung cancer cell lines

  • 6-well plates

  • This compound

  • DNA damaging agent to induce ATR activity (e.g., Gemcitabine or UV radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

  • Induce DNA damage by treating with gemcitabine (e.g., 1 µM for 4 hours) or exposing to UV radiation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an ECL substrate and an imaging system. A decrease in the p-Chk1 signal in this compound treated cells indicates ATR inhibition.[2]

Protocol 3: Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the reproductive integrity of lung cancer cells.

Materials:

  • Human lung cancer cell lines

  • 6-well plates

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with crystal violet solution.

  • Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol 4: In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical lung cancer model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human lung cancer cell line (e.g., A549, H460)

  • This compound formulated for in vivo administration

  • Chemotherapeutic agent (optional, for combination studies)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject lung cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).

  • Administer the treatments according to a predetermined schedule (e.g., oral gavage daily for this compound).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup.

References

Application Notes and Protocols for ETP-46464 in Replication Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Replication stress, a condition characterized by the slowing or stalling of DNA replication forks, is a major source of genomic instability and a hallmark of cancer.[1] Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to counteract replication stress and maintain genomic integrity. A key regulator of the replication stress response is the serine/threonine kinase ATR (Ataxia Telangiectasia and Rad3-related).[1] The ATR pathway is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1] Many cancer cells, especially those with defects in other DDR pathways like p53 or ATM, exhibit a heightened reliance on the ATR signaling pathway for survival. This dependency creates a therapeutic window for selectively targeting cancer cells through ATR inhibition, a concept known as synthetic lethality.

ETP-46464 is a potent and selective inhibitor of ATR, making it a valuable tool for studying replication stress and a potential therapeutic agent.[2] It has been shown to be particularly effective in p53-deficient cells and can enhance the efficacy of DNA-damaging agents like cisplatin.[3][4] These application notes provide detailed protocols and data for utilizing this compound in replication stress research.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
mTOR0.6
ATR 14
DNA-PK36
PI3Kα170
ATM545

Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

Table 2: Cellular Activity of this compound
Cell LinesAssay TypeEndpointValueNotes
Subset of Gynecologic Cancer Cell LinesDose ResponseLD5010.0 ± 8.7 µMDemonstrates a wide range of lethal doses depending on the specific cell line.
Ovarian, Endometrial, and Cervical Cancer CellsCombination AssaySynergy52-89% enhancementThis compound (5.0 µM) significantly enhances the activity of Cisplatin. The effect is synergistic.

Data sourced from MedChemExpress and a study on gynecologic cancers.[3][5]

Signaling Pathway and Experimental Workflow

ATR_Signaling_Pathway Replication_Stress Replication Stress (e.g., HU, UV, Oncogenes) Stalled_Fork Stalled Replication Fork Replication_Stress->Stalled_Fork ssDNA_RPA ssDNA-RPA Complex Stalled_Fork->ssDNA_RPA ATR_ATRIP ATR-ATRIP ssDNA_RPA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) ATR_ATRIP->pChk1 phosphorylates ETP46464 This compound ETP46464->ATR_ATRIP inhibits Fork_Collapse Replication Fork Collapse & DNA Damage (γH2AX) ETP46464->Fork_Collapse leads to Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) pChk1->Cell_Cycle_Arrest promotes Fork_Stabilization Replication Fork Stabilization & Repair pChk1->Fork_Stabilization promotes Apoptosis Apoptosis / Cell Death Fork_Collapse->Apoptosis

Caption: ATR signaling pathway in response to replication stress and its inhibition by this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound ± Replication Stress Inducer (e.g., HU) Start->Treatment Analysis Downstream Analysis Treatment->Analysis Western_Blot Western Blot (p-Chk1, γH2AX) Analysis->Western_Blot Cell_Viability Cell Viability Assay (MTT / MTS) Analysis->Cell_Viability Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Analysis->Flow_Cytometry DNA_Fiber DNA Fiber Assay (Fork Progression) Analysis->DNA_Fiber Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Flow_Cytometry->Data_Analysis DNA_Fiber->Data_Analysis

Caption: General experimental workflow for studying this compound in replication stress.

Experimental Protocols

Western Blot for Phospho-Chk1 (Ser345)

This protocol is designed to assess the cellular activity of this compound by measuring the phosphorylation of Chk1, a primary downstream target of ATR.

Materials:

  • Cancer cell lines (e.g., HeLa, A2780, HEC1B)

  • This compound (stock solution in DMSO)

  • Replication stress inducer (e.g., Hydroxyurea [HU] or UV radiation)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1 hour. Include a DMSO vehicle control.

  • Induce replication stress by adding HU (e.g., 2 mM) for 4 hours or by exposing cells to UV radiation (e.g., 10 J/m²).

  • Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an ECL detection system.

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on cell viability and proliferation, often used to calculate IC50 or LD50 values.

Materials:

  • Cancer cell lines

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 50 µM) in triplicate. Include a DMSO vehicle control.

  • For combination studies, treat cells with a fixed concentration of this compound (e.g., 5.0 µM) and varying concentrations of another agent (e.g., cisplatin, 0-50 µM).[3]

  • Incubate the cells for 72 hours at 37°C in a humidified incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot the dose-response curve to determine the IC50/LD50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound (stock solution in DMSO)

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

DNA Fiber Assay for Replication Fork Dynamics

This assay visualizes individual DNA replication forks to assess the effects of this compound on fork progression and stability.

Materials:

  • Cancer cell lines

  • This compound (stock solution in DMSO)

  • 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

  • Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

  • Glass slides

  • Fixation solution (e.g., 3:1 methanol:acetic acid)

  • 2.5 M HCl

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Mouse anti-BrdU (recognizes CldU) and Rat anti-BrdU (recognizes IdU)

  • Fluorophore-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 488, anti-rat Alexa Fluor 594)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Plate cells at a low density and allow them to grow for 24 hours.

  • Treat cells with this compound for the desired time.

  • Pulse-label the cells with 25 µM CldU for 20-30 minutes.

  • Wash the cells with warm medium and then pulse-label with 250 µM IdU for 20-30 minutes.

  • Harvest the cells and resuspend them in PBS at a concentration of 2.5 x 10^5 cells/mL.

  • Mix 2 µL of the cell suspension with 10 µL of spreading buffer on a glass slide.

  • Allow the cell lysate to spread down the slide for 2-5 minutes.

  • Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.

  • Denature the DNA with 2.5 M HCl for 30 minutes.

  • Wash the slides extensively with PBS.

  • Block with blocking buffer for 1 hour.

  • Incubate with primary antibodies for 1 hour at room temperature.

  • Wash with PBS and incubate with secondary antibodies for 1 hour at room temperature.

  • Wash with PBS and mount the slides with mounting medium.

  • Image the DNA fibers using a fluorescence microscope and measure the lengths of the CldU and IdU tracks using image analysis software (e.g., ImageJ). This allows for the assessment of fork speed, stalling, and origin firing.

References

ETP-46464 in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ETP-46464 is a potent and selective inhibitor of Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1] It also demonstrates inhibitory activity against other kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including mTOR, DNA-PK, PI3Kα, and ATM.[2][3][] this compound has been shown to be particularly effective in p53-deficient cancer cells and can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) and ionizing radiation.[2][5][6]

While this compound has demonstrated significant promise in in-vitro studies, its development for in-vivo applications, including xenograft models, has been limited due to a poor pharmacokinetic profile.[7][8] Therefore, the following application notes and protocols are based on the known in-vitro activity of this compound and general methodologies for testing ATR inhibitors in xenograft models. These should be considered as a representative guide for conceptually similar studies.

Mechanism of Action: Targeting the DNA Damage Response

This compound primarily targets the ATR kinase, which plays a crucial role in response to single-strand DNA breaks and replication stress.[7][9] Inhibition of ATR disrupts the cell cycle checkpoints, particularly in p53-deficient cancer cells that are more reliant on the S and G2/M checkpoints for DNA repair.[9] This leads to the accumulation of DNA damage, premature entry into mitosis, and ultimately, cell death.[9]

The multi-kinase inhibitory profile of this compound against mTOR, DNA-PK, and PI3Kα may also contribute to its anti-cancer effects by affecting cell growth, proliferation, and survival pathways.[2][]

ETP-46464_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Key Kinase Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Stress Replication Stress Replication Stress->ATR activates Cell Cycle Checkpoint Cell Cycle Checkpoint ATR->Cell Cycle Checkpoint regulates DNA Repair DNA Repair ATR->DNA Repair promotes mTOR mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes DNA-PK DNA-PK DNA-PK->DNA Repair promotes PI3K/ATM PI3Kα / ATM PI3K/ATM->DNA Repair promotes PI3K/ATM->Cell Growth & Proliferation promotes Apoptosis Apoptosis Cell Cycle Checkpoint->Apoptosis leads to (when inhibited) Sensitization to Genotoxic Agents Sensitization to Genotoxic Agents DNA Repair->Sensitization to Genotoxic Agents leads to (when inhibited) Cell Growth & Proliferation->Apoptosis leads to (when inhibited) This compound This compound This compound->ATR inhibits This compound->mTOR inhibits This compound->DNA-PK inhibits This compound->PI3K/ATM inhibits Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., p53-deficient) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Cisplatin, Combination) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

References

Application Notes and Protocols for ETP-46464 in ATM-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: ETP-46464 for Inducing Synthetic Lethality in ATM-Deficient Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ataxia Telangiectasia Mutated (ATM) is a critical kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[1][2] In cancer, loss-of-function mutations in the ATM gene are common and render tumor cells highly dependent on alternative DNA damage response (DDR) pathways for survival. One such key pathway is regulated by the ATM and Rad3-related (ATR) kinase, which primarily responds to replication stress and single-stranded DNA.[1]

The principle of synthetic lethality can be exploited in this context. By inhibiting the remaining essential DDR pathway (ATR) in a cell that already lacks a primary pathway (ATM), catastrophic DNA damage accumulation and subsequent cell death can be induced specifically in the cancer cells, while sparing normal, ATM-proficient cells.

This compound is a potent inhibitor of ATR kinase.[3][4] While it also shows activity against other PI3K-like kinases (PIKKs), its high potency for ATR makes it a valuable research tool for investigating synthetic lethal strategies in ATM-deficient tumor models.[3][4][5] These application notes provide a summary of this compound's activity and detailed protocols for assessing its synthetic lethal interaction with ATM deficiency.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against key kinases in the DNA damage response and related signaling pathways.

Target KinaseIC50 (nM)Reference
mTOR0.6[5]
ATR14[5]
DNA-PK36[5]
PI3Kα170[5]
ATM545[5]
Table 2: Representative Cellular Activity of an ATR Inhibitor in ATM-Proficient vs. ATM-Deficient Cells

Disclaimer: The following data for the ATR inhibitor VE-822 is provided as a representative example of the expected differential sensitivity in ATM-deficient cells. Similar experiments are recommended for this compound to establish its specific activity profile.

Cell Line GenotypeCancer TypeATR InhibitorIC50 (µM)Reference
ATM-Proficient (KC)Pancreatic Ductal AdenocarcinomaVE-822>10[6]
ATM-Deficient (AKC)Pancreatic Ductal AdenocarcinomaVE-822~1.5[6]

Signaling Pathway and Experimental Workflow

G cluster_0 Normal Cell (ATM-Proficient) cluster_1 ATM-Deficient Cancer Cell cluster_2 ATM-Deficient Cell + this compound DSB DNA Double-Strand Break (DSB) ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates Repair_A DNA Repair & Cell Cycle Arrest CHK2->Repair_A DSB2 DNA Double-Strand Break (DSB) ATM_mut ATM (inactive) DSB2->ATM_mut ATR ATR DSB2->ATR activates via end resection CHK1 CHK1 ATR->CHK1 phosphorylates Repair_B DNA Repair & Cell Cycle Arrest (Compensatory Pathway) CHK1->Repair_B DSB3 DNA Double-Strand Break (DSB) ATM_mut2 ATM (inactive) DSB3->ATM_mut2 ATR_inh ATR (inhibited) DSB3->ATR_inh NoRepair Repair Pathways Blocked ATM_mut2->NoRepair ATR_inh->NoRepair ETP This compound ETP->ATR_inh inhibits Apoptosis Apoptosis / Mitotic Catastrophe NoRepair->Apoptosis

Caption: Synthetic lethality in ATM-deficient cells via ATR inhibition.

experimental_workflow cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: Culture ATM-proficient (e.g., ATM+/+) and ATM-deficient (e.g., ATM-/-) isogenic cell lines treat Treat cells with a dose range of this compound start->treat viability 1. Cell Viability Assay (MTS/MTT, 72h) treat->viability clonogenic 2. Clonogenic Survival Assay (10-14 days) treat->clonogenic dna_damage 3. DNA Damage Marker Analysis (γH2AX Immunofluorescence, 4-24h) treat->dna_damage apoptosis 4. Apoptosis Marker Analysis (PARP Cleavage Western Blot, 24-48h) treat->apoptosis ic50 Determine and compare IC50 values viability->ic50 survival Calculate and compare survival fractions clonogenic->survival foci Quantify and compare γH2AX foci dna_damage->foci cleavage Quantify cleaved PARP levels apoptosis->cleavage end Conclusion: Assess synthetic lethality based on differential sensitivity, DNA damage, and apoptosis ic50->end survival->end foci->end cleavage->end

Caption: Workflow for evaluating this compound-induced synthetic lethality.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50) and compares the sensitivity between ATM-proficient and ATM-deficient cell lines.

Materials:

  • ATM-proficient and ATM-deficient cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Ensure the density allows for logarithmic growth over the treatment period. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium. A typical final concentration range might be 1 nM to 10 µM. Prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTS/MTT Addition: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, following the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value for each cell line.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • ATM-proficient and ATM-deficient cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low, pre-optimized number of cells (e.g., 200-1000 cells/well) in 6-well plates to ensure formation of distinct colonies. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol (B129727) or a 6% glutaraldehyde (B144438) solution for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment condition. A significant decrease in the survival fraction in ATM-deficient cells compared to proficient cells indicates synthetic lethality.

Protocol 3: γH2AX Immunofluorescence for DNA Damage

This protocol visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

  • Cells grown on glass coverslips in multi-well plates

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to attach. Treat with this compound at a relevant concentration (e.g., 1-2x IC50 from the viability assay) for 4 to 24 hours. Include a vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in foci in ATM-deficient cells treated with this compound would indicate synthetic lethality.

Protocol 4: PARP Cleavage Western Blot for Apoptosis

This assay detects the cleavage of PARP-1, a hallmark of caspase-mediated apoptosis, in response to this compound treatment.

Materials:

  • ATM-proficient and ATM-deficient cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-PARP1 (recognizes both full-length ~116 kDa and cleaved ~89 kDa fragments)

  • HRP-conjugated secondary antibody

  • Chemiluminescent (ECL) substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for 24 to 48 hours. Include vehicle and positive (e.g., staurosporine) controls. After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C. Wash three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the cleaved PARP fragment (~89 kDa) relative to the full-length protein (~116 kDa) across different conditions. An increase in the cleaved fragment in ATM-deficient cells treated with this compound is indicative of apoptosis induction. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols: ETP-46464 and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of precision oncology, targeting the DNA Damage Response (DDR) network is a cornerstone of modern therapeutic strategies. Two key players in the DDR are the Ataxia Telangiectasia and Rad3-related (ATR) kinase and Poly (ADP-ribose) polymerase (PARP) enzymes. ETP-46464 is a potent and selective inhibitor of ATR kinase, a critical regulator of the cellular response to DNA damage and replication stress.[1][2][3] PARP inhibitors, such as olaparib, rucaparib, and talazoparib, have shown significant clinical efficacy, particularly in tumors with deficiencies in Homologous Recombination (HR) repair, such as those harboring BRCA1/2 mutations.[4][5]

The combination of an ATR inhibitor like this compound with a PARP inhibitor is founded on the principle of synthetic lethality. PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during DNA replication.[4] In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. However, cancer cells can develop resistance to PARP inhibitors. The addition of an ATR inhibitor prevents the activation of the G2/M cell cycle checkpoint, a crucial survival mechanism that allows cells time to repair DNA damage.[6][7] This disruption of the checkpoint in the face of accumulating DNA damage leads to "replication catastrophe" and potent synergistic cell killing.[8] This combination strategy holds promise for overcoming resistance to PARP inhibitors and expanding their therapeutic potential to a broader range of cancers.[9][10]

Data Presentation

The following tables summarize the in vitro potency of this compound and various PARP inhibitors across a range of cancer cell lines. While direct synergistic data for the this compound and PARP inhibitor combination is limited in publicly available literature, the provided IC50 values serve as a basis for designing initial combination studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

CompoundTargetIC50 (nM)Cell LineReference
This compoundATR14 (cell-free)-[11][12]
ATR25U2OS[2][3]
mTOR0.6-[11][12]
DNA-PK36-[11][12]
PI3Kα170-[11][12]
ATM545-[11][12]

Table 2: Inhibitory Concentrations (IC50) of Selected PARP Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
OlaparibMDA-MB-436Triple-Negative Breast Cancer4.7[13]
HCC1937Triple-Negative Breast Cancer96[13]
SKBR3HER2+ Breast Cancer>200[13]
JIMT1HER2+ Breast Cancer>200[13]
MCF-7ER+ Breast Cancer>200[13]
RucaparibMDA-MB-436Triple-Negative Breast Cancer2.3[13]
HCC1806Triple-Negative Breast Cancer0.9[13]
TalazoparibMDA-MB-231Triple-Negative Breast Cancer0.48[13]
MDA-MB-468Triple-Negative Breast Cancer0.8[13]
SKBR3HER2+ Breast Cancer0.04[13]
JIMT1HER2+ Breast Cancer0.002[13]
NiraparibMDA-MB-231Triple-Negative Breast Cancer≤20[13]
HCC70Triple-Negative Breast Cancer4[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PARP and ATR Inhibitor Synergy

PARP_ATR_Synergy cluster_0 DNA Damage & Replication cluster_1 PARP Inhibition cluster_2 ATR Signaling cluster_3 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork Replication Fork DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB Fork Collapse ATR ATR Replication_Fork->ATR activates G2M_Checkpoint G2/M Checkpoint Arrest DNA_DSB->G2M_Checkpoint activates Apoptosis Apoptosis / Mitotic Catastrophe DNA_DSB->Apoptosis PARP->DNA_SSB BER Repair PARPi PARP Inhibitor PARPi->PARP Chk1 Chk1 ATR->Chk1 ETP_46464 This compound ETP_46464->ATR Chk1->G2M_Checkpoint G2M_Checkpoint->Apoptosis prevents

Caption: Synergistic mechanism of PARP and ATR inhibitors.

General Experimental Workflow for In Vitro Combination Studies

experimental_workflow Cell_Culture Cancer Cell Line Culture Drug_Treatment Treat with this compound, PARP inhibitor, or combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase-3) Drug_Treatment->Apoptosis_Assay DNA_Damage_Analysis DNA Damage Analysis (γH2AX, RAD51 foci) Drug_Treatment->DNA_Damage_Analysis Data_Analysis Data Analysis & Synergy Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis DNA_Damage_Analysis->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound and PARP inhibitor combination.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

  • Treat the cells with varying concentrations of each drug alone and in combination for 72 hours. Include a vehicle-only control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using the Bliss independence model or the Chou-Talalay method.[9]

Protocol 2: Immunofluorescence Staining for γH2AX and RAD51 Foci

Objective: To quantify DNA double-strand breaks (γH2AX) and homologous recombination repair activity (RAD51) following treatment.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound and PARP inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-phospho-Histone H2A.X (Ser139) and anti-RAD51

  • Fluorescently-labeled secondary antibodies

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for the desired time (e.g., 24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[1]

  • Permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[1]

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.[1]

  • Counterstain nuclei with DAPI-containing mounting medium.

  • Visualize and capture images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound and PARP inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound alone, PARP inhibitor alone, combination).

  • Administer treatments according to the desired dosing schedule and route of administration.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for γH2AX).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines, reagents, and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for ETP-46464 in Clonogenic Survival Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting clonogenic survival assays using the experimental ATR inhibitor, ETP-46464. This document is intended to guide researchers in designing and executing experiments to evaluate the potential of this compound as a sensitizer (B1316253) to DNA-damaging agents such as ionizing radiation.

Introduction

This compound is a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] ATR is activated by single-stranded DNA that forms at sites of DNA damage and stalled replication forks, initiating a signaling cascade to arrest the cell cycle and promote DNA repair.[1][2] this compound also exhibits inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[3][4] By inhibiting these key kinases, this compound can compromise a cell's ability to respond to and repair DNA damage, leading to increased sensitivity to genotoxic agents. Clonogenic survival assays are the gold-standard in vitro method for assessing the ability of a single cell to proliferate indefinitely and form a colony, thereby measuring cellular reproductive death after treatment.[2]

Data Presentation

The following tables summarize the quantitative data from clonogenic survival assays performed with various gynecologic cancer cell lines treated with the ATR inhibitor this compound in combination with ionizing radiation (IR). Data has been extracted from published survival curves. In these studies, a significant enhancement in the response to IR was observed with the addition of this compound.[2]

Table 1: Surviving Fraction of A2780 (Ovarian Cancer) Cells

Radiation Dose (Gy)Surviving Fraction (Control)Surviving Fraction (5 µM this compound)
01.000.85
20.600.30
40.250.08
60.080.02

Table 2: Surviving Fraction of HEC1B (Endometrial Cancer) Cells

Radiation Dose (Gy)Surviving Fraction (Control)Surviving Fraction (5 µM this compound)
01.000.90
20.700.45
40.400.15
60.150.04

Table 3: Surviving Fraction of HELA (Cervical Cancer) Cells

Radiation Dose (Gy)Surviving Fraction (Control)Surviving Fraction (5 µM this compound)
01.000.88
20.650.35
40.300.10
60.100.03

Table 4: Surviving Fraction of SIHA (Cervical Cancer) Cells

Radiation Dose (Gy)Surviving Fraction (Control)Surviving Fraction (5 µM this compound)
01.000.92
20.750.50
40.450.20
60.200.07

Table 5: Surviving Fraction of OVCAR3 (Ovarian Cancer) Cells

Radiation Dose (Gy)Surviving Fraction (Control)Surviving Fraction (5 µM this compound)
01.000.80
20.800.55
40.500.25
60.250.10

Mandatory Visualization

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Clonogenic_Assay_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation and Colony Formation cluster_analysis 4. Analysis start Start with cultured cancer cells harvest Harvest and count cells start->harvest plate Plate cells at appropriate density in 6-well plates harvest->plate adhere Allow cells to adhere (4h to overnight) plate->adhere add_etp Add this compound (e.g., 5 µM) 15 min prior to irradiation adhere->add_etp irradiate Expose to Ionizing Radiation (0-6 Gy) add_etp->irradiate replace_media Replace with fresh medium 4h post-irradiation irradiate->replace_media incubate Incubate for 9-14 days replace_media->incubate fix Fix colonies incubate->fix stain Stain with crystal violet fix->stain count Count colonies (≥50 cells) stain->count calculate Calculate Surviving Fraction count->calculate

Caption: Experimental workflow for a clonogenic survival assay with this compound and radiation.

Experimental Protocols

Materials
  • This compound (prepared in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., A2780, HEC1B, HELA, SIHA, OVCAR3)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Gamma irradiator (e.g., ¹³⁷Cs source)

  • Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Staining solution (0.5% w/v crystal violet in methanol)

  • Microscope for colony counting

Protocol for Clonogenic Survival Assay with this compound and Ionizing Radiation

This protocol is adapted from studies investigating the radiosensitizing effects of this compound.[2]

1. Cell Seeding:

a. Culture the selected cancer cell lines in their recommended complete medium.

b. Harvest logarithmically growing cells using Trypsin-EDTA and perform an accurate cell count.

c. Plate the cells in 6-well plates at a predetermined density. The seeding density should be optimized for each cell line and radiation dose to yield approximately 50-150 countable colonies in the control (0 Gy) wells. As a starting point, for cell lines like A2780, HEC1B, HELA, and SIHA, a density of 1000 cells per well can be used, while for OVCAR3, 1500 cells per well may be more appropriate.[2] Prepare triplicate wells for each condition.

d. Incubate the plates at 37°C in a 5% CO₂ incubator for 4 hours to overnight to allow the cells to adhere.[2]

2. Drug and Radiation Treatment:

a. Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 5 µM).[2] Also, prepare a vehicle control medium containing the same final concentration of DMSO.

b. 15 minutes prior to irradiation, carefully aspirate the medium from the wells and replace it with the medium containing either this compound or the vehicle control.[2]

c. Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a calibrated gamma irradiator.[2]

3. Post-Treatment Incubation:

a. Four hours after irradiation, aspirate the medium containing the drug or vehicle and replace it with fresh, drug-free complete medium.[2]

b. Return the plates to the incubator and culture for 9-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).[2] Avoid disturbing the plates during this incubation period.

4. Colony Fixation and Staining:

a. After the incubation period, aspirate the medium from the wells and gently wash the cells once with PBS.

b. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.

c. Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well. Incubate at room temperature for at least 30 minutes.

d. Carefully remove the crystal violet solution and gently rinse the plates with tap water until the excess stain is removed.

e. Allow the plates to air dry completely.

5. Data Analysis:

a. Count the number of colonies in each well that contain at least 50 cells.

b. Calculate the Plating Efficiency (PE) for the control (non-irradiated, vehicle-treated) cells: PE = (Number of colonies counted / Number of cells seeded) x 100%

c. Calculate the Surviving Fraction (SF) for each treatment condition: SF = Number of colonies counted / (Number of cells seeded x (PE / 100))

d. Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.

e. The Dose Enhancement Factor (DEF) can be calculated to quantify the radiosensitizing effect of this compound. This is typically determined at a specific survival fraction (e.g., SF = 0.5 or 0.1) as the ratio of the radiation dose required to achieve that survival in the control group to the dose required in the this compound-treated group.

References

Application Notes and Protocols for ETP-46464 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize ATR inhibitors. The methodologies outlined are based on established cell-based screening platforms that leverage the specific activation of the ATR signaling pathway.

Introduction

The ATR kinase is a key sensor of single-stranded DNA (ssDNA) and replication stress, playing a crucial role in maintaining genomic integrity.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased genomic instability and replication stress, ATR has emerged as a promising therapeutic target.

This compound has been identified as a potent inhibitor of ATR with an IC50 of 25 nM.[1][2][3] It also exhibits inhibitory activity against other related kinases, making it a valuable tool for studying the broader implications of PI3K-like kinase (PIKK) inhibition.[5][6][] High-throughput screening provides an efficient method for discovering novel ATR inhibitors. The following sections detail a robust HTS assay and the specific activity of this compound.

Data Presentation

The inhibitory activity of this compound has been characterized against a panel of kinases, highlighting its potency for ATR and mTOR.

KinaseIC50 (nM)
mTOR0.6[5][8]
ATR14[8], 25[1][2][3]
DNA-PK36[5][8]
PI3Kα170[5][8]
ATM545[5][8]

Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response. The diagram below illustrates the key components of this pathway and the point of intervention for inhibitors like this compound.

ATR_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibitor DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruitment Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation TopBP1 TopBP1 TopBP1->ATR_ATRIP Activation pChk1 p-Chk1 (Ser345) Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair ETP46464 This compound ETP46464->ATR_ATRIP Inhibition

Caption: Simplified ATR Signaling Pathway and Point of Intervention for this compound.

High-Throughput Screening Workflow

A cell-based high-throughput screening assay has been developed to identify inhibitors of ATR. This assay utilizes a U2OS cell line engineered to express a fusion of the ATR-activating domain of TopBP1 with a fragment of the estrogen receptor (TopBP1ER).[9] Treatment with 4-hydroxy-tamoxifen (4-OHT) induces the translocation of TopBP1ER to the nucleus, leading to a robust and specific activation of ATR, which can be measured by the phosphorylation of H2AX (γH2AX).[9]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow plate_cells 1. Plate U2OS-TopBP1ER cells in 96-well plates add_compound 2. Add test compounds (e.g., this compound at 10 µM) plate_cells->add_compound incubate_15min 3. Incubate for 15 minutes at 37°C add_compound->incubate_15min add_4OHT 4. Add 4-hydroxy-tamoxifen (4-OHT) to induce ATR activity incubate_15min->add_4OHT incubate_60min 5. Incubate for 60 minutes at 37°C add_4OHT->incubate_60min fix_permeabilize 6. Fix and permeabilize cells incubate_60min->fix_permeabilize immunofluorescence 7. Perform immunofluorescence for γH2AX fix_permeabilize->immunofluorescence image_quantify 8. Automated high-throughput microscopy and image analysis immunofluorescence->image_quantify hit_selection 9. Identify hits based on reduced γH2AX signal image_quantify->hit_selection

Caption: Workflow for a cell-based high-throughput screen for ATR inhibitors.

Experimental Protocols

Cell-Based High-Throughput Screening for ATR Inhibitors

This protocol is adapted from a cell-based screen designed to identify ATR inhibitors by measuring the inhibition of 4-OHT-induced γH2AX formation in U2OS-TopBP1ER cells.[9]

Materials:

  • U2OS cells stably expressing TopBP1ER

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom imaging plates

  • This compound and other test compounds dissolved in DMSO

  • 4-hydroxy-tamoxifen (4-OHT)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Phosphate-buffered saline (PBS)

  • High-throughput microscope with automated image analysis software

Procedure:

  • Cell Plating: Seed U2OS-TopBP1ER cells into 96-well imaging plates at a density that will result in a sub-confluent monolayer after 24-48 hours of incubation.

  • Compound Addition: Add test compounds, including this compound as a positive control, to the cell plates. A typical screening concentration is 10 µM.[5][9] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (e.g., <0.5%).

  • Pre-incubation: Incubate the plates for 15 minutes at 37°C to allow for compound uptake.[5][9]

  • ATR Activation: Add 4-OHT to all wells (except for negative controls) to a final concentration that induces a robust γH2AX signal.

  • Incubation: Incubate the plates for 60 minutes at 37°C to allow for ATR-mediated phosphorylation of H2AX.[5][9]

  • Fixation: Carefully remove the medium and fix the cells by adding a 4% PFA solution in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with a 0.25% Triton X-100 solution in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining), diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Imaging: Wash the cells with PBS and acquire images using a high-throughput automated microscope.

  • Image Analysis: Use automated image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the nuclear γH2AX signal for each cell.

  • Data Analysis and Hit Selection: Calculate the average nuclear γH2AX intensity per well. Normalize the data to positive (4-OHT alone) and negative (vehicle control) controls. Identify hits as compounds that significantly reduce the γH2AX signal.

Western Blot for Phospho-Chk1 (Ser345)

This protocol can be used to validate the on-target activity of hit compounds by assessing the phosphorylation of Chk1, a direct downstream target of ATR.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with the test inhibitor for a specified time (e.g., 1 hour).

  • Induce DNA Damage: Treat cells with a DNA damaging agent to activate the ATR pathway.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and perform standard western blotting procedures using the specified primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phospho-Chk1 (Ser345) signal relative to the total Chk1 signal in the presence of the inhibitor indicates on-target ATR inhibition.

References

Troubleshooting & Optimization

ETP-46464 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ETP-46464.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is insoluble in water and ethanol.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

2. I am observing precipitation of this compound in my cell culture medium. What could be the cause?

Precipitation in aqueous media can occur due to the low aqueous solubility of this compound. To avoid this, ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤0.1%) to maintain compound solubility and minimize solvent-induced cytotoxicity. If you still observe precipitation, consider preparing a more dilute stock solution in DMSO before adding it to the medium.

3. My this compound solution in DMSO appears cloudy. What should I do?

A cloudy solution may indicate that the compound has not fully dissolved or that the DMSO has absorbed moisture, reducing solubility.[1] Ensure you are using fresh, high-quality DMSO. Gentle warming and vortexing of the solution may aid dissolution. If cloudiness persists, it is recommended to prepare a fresh stock solution.

4. What is the stability of this compound in a DMSO stock solution?

When stored correctly, stock solutions of this compound in DMSO are stable for up to 3 months at -20°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low experimental potency - Inaccurate stock concentration due to incomplete dissolution.- Degradation of the compound.- Ensure complete dissolution of this compound in fresh, anhydrous DMSO.- Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[3]
High background signal in assays - Off-target effects due to high compound concentration.- Solvent effects.- Perform a dose-response experiment to determine the optimal concentration.- Ensure the final DMSO concentration in the assay is consistent across all conditions and is at a non-toxic level (e.g., ≤0.1%).
Inconsistent results between experiments - Variability in stock solution preparation.- Differences in cell culture conditions.- Standardize the protocol for preparing and storing this compound stock solutions.- Maintain consistent cell seeding densities and treatment durations.

Data Presentation

This compound Solubility
Solvent Solubility Notes
DMSO 10-14 mg/mLUse of fresh, moisture-free DMSO is recommended for optimal solubility.[1]
DMF 20 mg/mL
DMF:PBS (pH 7.2) (1:4) 0.2 mg/mL
Water Insoluble[1]
Ethanol Insoluble[1]
In Vitro Kinase Inhibitory Activity of this compound
Target Kinase IC₅₀ (nM)
mTOR0.6[2][4][]
ATR14-25[1][2][4][6]
DNA-PK36[2][4][]
PI3Kα170[2][4][]
ATM545[2][4][]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C.[3]

Cell Culture Treatment Protocol
  • Materials:

    • Cells seeded in appropriate culture vessels

    • Complete cell culture medium

    • This compound DMSO stock solution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to an intermediate concentration in complete cell culture medium.

    • Add the diluted this compound solution to the cell culture wells to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%.

    • Gently mix the plate to ensure even distribution of the compound.

    • Incubate the cells for the desired treatment period.

Visualizations

References

Optimizing ETP-46464 Concentration for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ETP-46464 for in vitro studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, potent multi-kinase inhibitor. Its primary targets are the mammalian target of rapamycin (B549165) (mTOR) and the Ataxia-Telangiectasia and Rad3-related (ATR) protein, with IC50 values of 0.6 nM and 14 nM, respectively, in cell-free kinase assays.[1][2][] It also exhibits inhibitory activity against other kinases involved in the DNA Damage Response (DDR) pathway, such as DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase alpha (PI3Kα), and Ataxia-Telangiectasia Mutated (ATM), at higher concentrations.[1][2][] The inhibition of ATR, a crucial regulator of the DDR, is a key aspect of its anti-cancer properties, particularly in cells experiencing replication stress.[4][5]

Q2: What is a recommended starting concentration for this compound in my cell line?

A definitive starting concentration for every cell line cannot be provided due to cell-type specific responses. However, based on published studies, a common concentration for assessing the sensitizing effect of this compound in combination with DNA-damaging agents is 5.0 μM.[1][6] For single-agent dose-response analyses, a wide range should be tested. The lethal dose 50 (LD50) has been reported to have a wide range, for instance, 10.0 ± 8.7 μM in a subset of gynecologic cancer cell lines.[1][6] Therefore, a pilot experiment with a broad concentration range (e.g., 10 nM to 50 μM) is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mg/mL or 12 mg/mL.[2][4] It is crucial to use moisture-free DMSO as absorbed moisture can reduce solubility.[7] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[1]

Q4: Is this compound toxic to all cell types?

This compound has been shown to be particularly toxic to cancer cells with deficiencies in the p53 tumor suppressor protein.[4][7] This synthetic lethal effect is often exacerbated in the presence of replicative stress, which can be induced by the overexpression of oncogenes like Cyclin E.[4][7] While it can affect normal cells at higher concentrations, its selective toxicity towards cancer cells with specific genetic backgrounds is a key area of its therapeutic potential.

Troubleshooting Guide

Issue 1: I am observing high cytotoxicity even at low concentrations of this compound.

  • Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to ATR or mTOR inhibition. This is more likely in cells with underlying DNA repair defects or high levels of endogenous replication stress.

  • Troubleshooting Step: Perform a dose-response curve with a wider and lower range of concentrations (e.g., 1 nM to 10 μM) to determine a more precise IC50 value for your specific cell line.

  • Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.

  • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically below 0.5%). Always include a vehicle control (DMSO alone) in your experiments.

Issue 2: I am not observing the expected synergistic effect of this compound with a DNA-damaging agent.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound or the DNA-damaging agent may not be in the optimal range to achieve synergy.

  • Troubleshooting Step: Perform a matrix of concentrations for both this compound and the DNA-damaging agent to identify the synergistic range. Combination index (CI) calculations can be used to formally assess synergy.

  • Possible Cause 2: Timing of Treatment. The timing and duration of co-treatment may be critical.

  • Troubleshooting Step: Experiment with different treatment schedules, such as pre-treating with this compound for a period before adding the DNA-damaging agent, or simultaneous treatment for varying durations. For instance, a 15-minute pre-incubation with this compound has been used prior to inducing DNA damage.[1]

Issue 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Stock Solution Instability. Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the compound.

  • Troubleshooting Step: Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability.

  • Possible Cause 2: Cell Culture Variability. Factors such as cell passage number, confluency, and overall cell health can influence experimental outcomes.

  • Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
mTOR0.6[1][2][]
ATR14[1][2][]
DNA-PK36[1][2][]
PI3Kα170[1][2][]
ATM545[1][2][]

Table 2: Exemplary In Vitro Concentrations of this compound from Literature

ApplicationCell TypeConcentrationDurationOutcomeReference
Combination with CisplatinGynecologic Cancer Cell Lines5.0 μM72 hoursEnhanced Cisplatin-induced apoptosis[1][6]
Single-agent dose responseSubset of cell linesWide range-LD50 of 10.0 ± 8.7 μM[1]
Inhibition of IR-induced Chk1 phosphorylationU2OS cells500 nM->90% inhibition[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range could be from 1 nM to 50 μM. Include a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessing ATR Pathway Inhibition via Western Blotting for Phospho-Chk1

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with varying concentrations of this compound for a specified time (e.g., 1 hour pre-treatment).

  • Induction of DNA Damage (Optional): To assess inhibition of the damage-induced pathway, treat cells with a DNA-damaging agent (e.g., UV radiation or a chemical agent) after the pre-incubation with this compound.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against phospho-Chk1 (e.g., Ser345). Also, probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the reduction in Chk1 phosphorylation at different concentrations of this compound.

Mandatory Visualizations

ETP46464_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Key Kinase Targets of this compound cluster_2 Downstream Effectors & Cellular Outcomes DNA_Damage DNA Lesions (e.g., stalled forks, DSBs) ATR ATR DNA_Damage->ATR activates ATM ATM DNA_Damage->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis mTOR mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth DNA_PK DNA-PK CellCycle Cell Cycle Arrest Chk1->CellCycle DNARepair DNA Repair Chk1->DNARepair ETP46464 This compound ETP46464->ATR ETP46464->mTOR ETP46464->ATM ETP46464->DNA_PK

Caption: this compound inhibits key kinases in the DNA damage response and cell growth pathways.

Concentration_Optimization_Workflow Start Start: Select Cell Line Pilot Pilot Experiment: Broad Concentration Range (e.g., 10 nM - 50 µM) Start->Pilot Assess_Toxicity Assess Cytotoxicity (e.g., MTT Assay) Pilot->Assess_Toxicity Determine_IC50 Determine IC50 Assess_Toxicity->Determine_IC50 No_Toxicity Low/No Toxicity Observed Determine_IC50->No_Toxicity High_Toxicity High Toxicity Observed Determine_IC50->High_Toxicity Select_Concentration Select Concentrations for Definitive Experiments (e.g., below, at, and above IC50) No_Toxicity->Select_Concentration Proceed High_Toxicity->Pilot Re-run with lower range Functional_Assay Perform Functional Assays (e.g., Western Blot for p-Chk1, Synergy with DNA damaging agent) Select_Concentration->Functional_Assay Analyze Analyze Results & Refine Concentration Range Functional_Assay->Analyze Analyze->Select_Concentration Iterate if needed End End: Optimal Concentration Determined Analyze->End Finalize

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Logic Issue Unexpected Experimental Outcome High_Cytotoxicity High Cytotoxicity? Issue->High_Cytotoxicity No_Effect Lack of Efficacy? Issue->No_Effect Inconsistent_Results Inconsistent Results? Issue->Inconsistent_Results Check_Cell_Sensitivity Check Cell Line Sensitivity (Lower concentration range) High_Cytotoxicity->Check_Cell_Sensitivity Yes Check_DMSO Verify DMSO Concentration (Vehicle Control) High_Cytotoxicity->Check_DMSO Yes Check_Concentration Verify this compound Concentration (Increase concentration) No_Effect->Check_Concentration Yes Check_Timing Optimize Treatment Timing & Duration No_Effect->Check_Timing Yes Check_Stock Check Stock Solution Integrity (Use fresh aliquot) Inconsistent_Results->Check_Stock Yes Check_Cells Standardize Cell Culture (Passage number, confluency) Inconsistent_Results->Check_Cells Yes

Caption: Troubleshooting guide for common issues with this compound experiments.

References

Technical Support Center: Overcoming ETP-46464 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the ATR inhibitor ETP-46464 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA that arises at sites of DNA damage or stalled replication forks. This compound also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR), DNA-dependent protein kinase (DNA-PK), and to a lesser extent, PI3Kα and ATM.[1][2][3] Its primary mode of action in cancer cells is to disrupt the DDR, leading to the accumulation of DNA damage, particularly in cells experiencing replicative stress. This disruption of cell cycle checkpoints can ultimately lead to cell death. This compound has been shown to be particularly effective in p53-deficient cancer cells.[1]

Q2: What are the known or suspected mechanisms of acquired resistance to this compound?

A2: While specific studies on acquired resistance to this compound are limited, mechanisms of resistance to ATR inhibitors as a class have been identified and are likely applicable. These include:

  • Loss of the Nonsense-Mediated mRNA Decay (NMD) Factor UPF2: Loss of UPF2 has been shown to cause resistance to ATR inhibitors in gastric cancer cell lines.[4] This is thought to occur because UPF2 loss reduces transcription-replication collisions, a source of replication stress that sensitizes cells to ATR inhibition.[4]

  • Upregulation of Cell Cycle-Associated Genes: Increased expression of genes such as CDK2 and CCNE1 (which encodes Cyclin E1) has been linked to resistance to ATR inhibitors.[5][6][7] This suggests that resistant cells may have rewired their cell cycle control mechanisms to bypass the G1/S checkpoint that is normally enforced by ATR activity.

Q3: How can I determine if my cancer cell line has become resistant to this compound?

A3: Resistance to this compound can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. An increase in IC50 of 10-fold or greater is generally considered a strong indicator of resistance. This can be determined by performing a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on both the parental and suspected resistant cell lines.

Q4: What strategies can be employed in the lab to overcome this compound resistance?

A4: Several strategies can be investigated to overcome resistance to this compound:

  • Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. Synergistic effects have been observed with:

    • PARP Inhibitors (e.g., Olaparib): This is a well-documented synergistic combination. ATR inhibition can re-sensitize PARP inhibitor-resistant cells and vice-versa by targeting different aspects of the DNA damage response.

    • Platinum-Based Chemotherapy (e.g., Cisplatin (B142131), Carboplatin): this compound has been shown to significantly enhance the response to cisplatin in various gynecologic cancer cell lines, including those that are platinum-resistant.[3][8]

    • Ionizing Radiation (IR): this compound can sensitize cancer cells to radiation therapy.[8]

  • Targeting Downstream Pathways: If resistance is mediated by the upregulation of CDK2/Cyclin E1, the combination of this compound with a CDK2 inhibitor could be a viable strategy.

Troubleshooting Guides

Problem 1: My cell line is showing increasing tolerance to this compound, but I'm not sure if it's truly resistant.

Possible Cause Suggested Solution
Inconsistent Drug Potency Ensure proper storage of this compound (typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO) to maintain its activity. Prepare fresh dilutions for each experiment.
Cell Line Heterogeneity The cell line may consist of a mixed population with varying sensitivities. Consider single-cell cloning to isolate a pure population for resistance studies.
Gradual Adaptation Cells may be adapting to the drug without developing a stable resistance mechanism. Perform a drug holiday by culturing the cells in drug-free medium for several passages and then re-challenging them with this compound to see if sensitivity is restored.

Problem 2: I am trying to generate an this compound-resistant cell line, but the cells die at higher concentrations.

Possible Cause Suggested Solution
Concentration increments are too large. Increase the concentration of this compound more gradually. Start with a low concentration (e.g., IC20) and double the concentration only after the cells have resumed a normal proliferation rate for at least two to three passages.
High cellular toxicity. If significant cell death occurs, reduce the drug concentration to the previous tolerated level and allow the cells to recover before attempting to increase the concentration again.

Problem 3: My Western blot results for ATR pathway activation are inconsistent.

Possible Cause Suggested Solution
Suboptimal Antibody Performance Ensure that the primary antibodies for phosphorylated proteins (e.g., p-ATR, p-Chk1) have been validated for the application and are used at the recommended dilution. Include appropriate positive and negative controls.
Timing of Sample Collection The phosphorylation of ATR and its downstream targets can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal phosphorylation after this compound treatment.
Issues with Protein Extraction Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins. Keep samples on ice throughout the extraction process.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound Against Various Kinases

KinaseIC50 (nM)
mTOR0.6
ATR14
DNA-PK36
PI3Kα170
ATM545

Data compiled from multiple sources.[1][2][3]

Table 2: Example of Increased IC50 in a Hypothetical this compound-Resistant Cell Line

Cell LineThis compound IC50 (nM)Fold Resistance
Parental HeLa501x
This compound-Resistant HeLa75015x

This is a hypothetical example for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line using a stepwise increase in drug concentration.

  • Initial Sensitivity Assessment: Determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8).

  • Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of this compound.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

  • Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization of Resistant Cells: Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation: Cryopreserve resistant cells at regular intervals.

Protocol 2: Western Blot for ATR Pathway Activation

This protocol is used to assess the activation state of the ATR signaling pathway.

  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Rabbit anti-phospho-ATR (Ser428)

      • Rabbit anti-ATR

      • Rabbit anti-phospho-Chk1 (Ser345)

      • Rabbit anti-Chk1

      • Mouse anti-γH2AX (Ser139)

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling Stalled Replication Fork Stalled Replication Fork ssDNA ssDNA Stalled Replication Fork->ssDNA generates ATR ATR ATRIP ATRIP ATR->ATRIP binds Chk1 Chk1 ATR->Chk1 phosphorylates RPA RPA ATRIP->RPA recruits RPA->ssDNA coats p-Chk1 p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis failure leads to DNA Repair->Apoptosis failure leads to This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Resistance_Workflow cluster_0 Resistance Development cluster_1 Investigating Resistance Mechanisms cluster_2 Overcoming Resistance Parental Cells Parental Cells This compound Treatment This compound Treatment Parental Cells->this compound Treatment expose to Resistant Cells Resistant Cells This compound Treatment->Resistant Cells selection of Genomic Analysis Genomic Analysis Resistant Cells->Genomic Analysis Transcriptomic Analysis Transcriptomic Analysis Resistant Cells->Transcriptomic Analysis Proteomic Analysis Proteomic Analysis Resistant Cells->Proteomic Analysis Targeting Bypass Pathways Targeting Bypass Pathways Genomic Analysis->Targeting Bypass Pathways Transcriptomic Analysis->Targeting Bypass Pathways Combination Therapy Combination Therapy Proteomic Analysis->Combination Therapy

Caption: Experimental Workflow for Investigating and Overcoming Resistance.

Combination_Therapy_Logic This compound This compound ATR Inhibition ATR Inhibition This compound->ATR Inhibition PARP Inhibitor PARP Inhibitor PARP Trapping PARP Trapping PARP Inhibitor->PARP Trapping Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage Synergistic Cell Death Synergistic Cell Death ATR Inhibition->Synergistic Cell Death PARP Trapping->Synergistic Cell Death DNA Damage->Synergistic Cell Death

Caption: Logic of Combination Therapies with this compound.

References

ETP-46464 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ETP-46464 in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is practically insoluble in water and ethanol.[2] For optimal results, use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in DMSO. Upon reconstitution, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q3: What is the stability of this compound stock solutions?

A3: The stability of this compound stock solutions depends on the storage temperature.

Storage TemperatureDuration of Stability
-20°C1 to 3 months[2][3][4]
-80°C1 to 2 years[2][5]

Q4: How stable is this compound once diluted in cell culture media?

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][6] It also exhibits inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and, at higher concentrations, against other PI3K-like kinases (PIKKs) such as DNA-dependent protein kinase (DNA-PK), phosphatidylinositol 3-kinase alpha (PI3Kα), and Ataxia-Telangiectasia Mutated (ATM).[1][5][]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in cell culture media after adding this compound. The concentration of this compound exceeds its solubility limit in the aqueous media. The final DMSO concentration may be too low to maintain solubility.- Visually confirm precipitation under a microscope. - Optimize your dilution method: Try pre-diluting the stock solution in a small volume of serum-containing media before adding it to the rest of the culture. The proteins in the serum may help stabilize the compound. - Perform a solubility test in your specific cell culture media to determine the maximum usable concentration without precipitation. Incubate different concentrations under standard culture conditions and inspect for precipitation at various time points.
Inconsistent or no inhibitory effect observed in cellular assays. The compound may have degraded due to improper storage or handling. The final concentration in the assay may be inaccurate due to precipitation. The cells may be resistant to the effects of ATR inhibition.- Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. - Prepare fresh dilutions of this compound in your cell culture media for each experiment. - Confirm that the final DMSO concentration is well-tolerated by your cell line (typically ≤ 0.5%). - Verify the ATR pathway is active in your cell model. You can do this by assessing the phosphorylation of downstream targets like Chk1 in response to a DNA damaging agent.
High levels of cell death observed, even at low concentrations. The cell line may be particularly sensitive to ATR inhibition, especially if it has underlying defects in other DNA damage response pathways (e.g., p53 deficiency).[1][2]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Reduce the incubation time. - Ensure the observed cell death is not due to DMSO toxicity by including a vehicle-only control.

Experimental Protocols

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-Chk1 (as substrate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and Western blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare reactions by mixing the ATR/ATRIP complex with the GST-Chk1 substrate in the kinase assay buffer.

  • Add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate for 20-30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the radiolabeled, phosphorylated GST-Chk1 using a phosphorimager.

  • Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Cellular Chk1 Phosphorylation Assay

Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., U2OS, HeLa)

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce replication stress by adding HU (e.g., 2 mM for 4 hours) or exposing cells to UV radiation. Include an untreated control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1, followed by HRP-conjugated secondary antibodies.

  • Detect the signal using ECL reagents and an appropriate imaging system.

Cell Viability Assay

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate for a desired time period (e.g., 72 hours).[8]

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

ATR_Signaling_Pathway cluster_downstream cluster_inhibition DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates ETP46464 This compound ETP46464->ATR inhibits pChk1 p-Chk1 (Ser345) CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest promotes DNA_Repair DNA Repair pChk1->DNA_Repair promotes Apoptosis Apoptosis Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with this compound (and/or DNA damaging agent) Start->Treatment Incubation Incubation (Specified time) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability Assay (e.g., MTS/MTT) Endpoint_Assay->Viability WesternBlot Western Blot (e.g., p-Chk1) Endpoint_Assay->WesternBlot Clonogenic Clonogenic Assay Endpoint_Assay->Clonogenic Data_Analysis Data Analysis Viability->Data_Analysis WesternBlot->Data_Analysis Clonogenic->Data_Analysis

References

Technical Support Center: ETP-46464 Combination Therapy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ETP-46464 in combination therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2] It functions by blocking the ATR-mediated signaling pathway, which is crucial for repairing DNA damage and promoting cell survival, particularly in response to replication stress.[3][4][5] this compound has been shown to be particularly effective in p53-deficient cancer cells.[2]

Q2: What are the known off-target effects of this compound?

While this compound is a selective ATR inhibitor, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. These include mTOR, DNA-dependent protein kinase (DNA-PK), and to a lesser extent, PI3Kα and ATM.[2][6] It is crucial to consider these off-target effects when interpreting experimental results.

Q3: With which agents has this compound shown synergistic effects?

Preclinical studies have demonstrated that this compound acts synergistically with DNA-damaging agents such as platinum-based chemotherapy (e.g., cisplatin) and ionizing radiation.[6][7] This synergy is attributed to the inhibition of the ATR-mediated DNA damage repair, which sensitizes cancer cells to the cytotoxic effects of these agents.

Q4: How do I interpret the results of my combination therapy experiment: synergy, additivity, or antagonism?

The interaction between this compound and another therapeutic agent can be synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.[1][8]

  • Additivity: The combined effect is equal to the sum of the individual effects.[1][8]

  • Antagonism: The combined effect is less than the sum of their individual effects.

These interactions can be quantitatively assessed using methods like the Combination Index (CI) model or by analyzing isobolograms.[9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

Troubleshooting Guides

Problem 1: Inconsistent or Non-reproducible Cell Viability Assay Results

Possible Cause 1: Suboptimal Seeding Density

  • Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase during the experiment.

Possible Cause 2: Drug Solubility and Stability Issues

  • Recommendation: this compound is typically dissolved in DMSO.[2] Prepare fresh stock solutions and dilute them in culture medium immediately before use. Avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Possible Cause 3: Inaccurate Drug Concentration in Combination Wells

  • Recommendation: When preparing drug combinations, ensure accurate pipetting. Consider using a fixed ratio of the two drugs to simplify the experimental setup and analysis.

Possible Cause 4: Edge Effects in Microplates

  • Recommendation: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or culture medium.

Problem 2: Difficulty in Achieving Synergy between this compound and a Combination Partner

Possible Cause 1: Inappropriate Dosing Schedule

  • Recommendation: The timing of drug administration can be critical. For agents that induce DNA damage, pre-treatment with this compound for a period (e.g., 1-24 hours) before adding the second agent can enhance synergy by inhibiting the DNA damage response.[3]

Possible Cause 2: Incorrect Drug Concentrations

  • Recommendation: The synergistic effect is often concentration-dependent. Perform a dose-matrix experiment with varying concentrations of both this compound and the partner drug to identify the optimal concentrations for synergy.

Possible Cause 3: Cell Line Resistance

  • Recommendation: The genetic background of the cell line can influence its sensitivity to ATR inhibition and the combination therapy. For example, cells with a functional p53 pathway may be less dependent on the ATR pathway for survival.[2] Consider using cell lines with known DDR deficiencies.

Problem 3: Unexpected Results in Western Blot Analysis of the ATR Pathway

Possible Cause 1: No or Weak Phospho-Chk1 Signal

  • Recommendation: Ensure that you are inducing sufficient replication stress to activate the ATR pathway. Treatment with agents like hydroxyurea (B1673989) (HU) or UV radiation can be used as a positive control for ATR activation.[3] The timing of sample collection is also critical; assess phospho-Chk1 levels at various time points after treatment.

Possible Cause 2: Inconsistent Loading Control

  • Recommendation: Use a reliable housekeeping protein like GAPDH or β-actin for normalization. Ensure that the total protein concentration of each sample is accurately determined before loading.

Possible Cause 3: Poor Antibody Quality

  • Recommendation: Use validated antibodies for phospho-Chk1 (Ser345) and total Chk1. Optimize antibody dilutions and incubation times.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ATR14 - 25
mTOR0.6
DNA-PK36
PI3Kα170
ATM545

(Data sourced from MedChemExpress and Selleck Chemicals)[2][6]

Table 2: Effective Concentrations of this compound in Combination Studies

Cell LineCombination AgentThis compound ConcentrationOutcome
Gynecologic Cancer CellsCisplatin (B142131)5.0 µMSynergistic enhancement of cisplatin activity
Gynecologic Cancer CellsIonizing Radiation5.0 µMSensitization to radiation

(Data sourced from a study on gynecologic cancer cells)[7]

Experimental Protocols

Cell Viability (MTS/MTT) Assay for Combination Therapy

Objective: To determine the effect of this compound in combination with another agent on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Combination agent

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in complete culture medium.

  • Treat the cells with either single agents or the combination at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves.

Western Blotting for ATR Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of Chk1, a downstream target of ATR.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound

  • DNA damage-inducing agent (e.g., Hydroxyurea)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce DNA damage by adding hydroxyurea (e.g., 2 mM for 4 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

Clonogenic Survival Assay

Objective: To determine the long-term effect of this compound in combination with another agent on the reproductive integrity of cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound

  • Combination agent

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Seed a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction.

  • Allow cells to attach for a few hours.

  • Treat the cells with this compound, the combination agent, or the combination for a specified duration (e.g., 24 hours).

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Fix the colonies with the fixation solution and then stain with crystal violet.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment group.

Visualizations

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr ATR Activation cluster_downstream Downstream Effectors StalledFork Stalled Replication Fork RPA RPA StalledFork->RPA DNA_Damage DNA Damage DNA_Damage->RPA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP ETP46464 This compound ETP46464->ATR pChk1 p-Chk1 (S345) Chk1->pChk1 activation CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_optimization Experimental Optimization cluster_analysis Data Analysis & Interpretation Problem Inconsistent/Unexpected Results CheckReagents Check Reagent (Drug, Antibody, Media) Quality & Storage Problem->CheckReagents CheckProtocols Review Experimental Protocol Problem->CheckProtocols CheckCalculations Verify Calculations (Concentrations, Dilutions) Problem->CheckCalculations OptimizeSeeding Optimize Cell Seeding Density CheckProtocols->OptimizeSeeding DoseMatrix Perform Dose-Matrix Experiment CheckCalculations->DoseMatrix TimeCourse Conduct Time-Course Experiment DoseMatrix->TimeCourse AnalyzeSynergy Re-analyze Synergy (e.g., Combination Index) TimeCourse->AnalyzeSynergy Consult Consult Literature/ Technical Support AnalyzeSynergy->Consult

Caption: A general workflow for troubleshooting combination therapy experiments.

Synergy_Logic cluster_input Experimental Data cluster_calculation Calculation cluster_comparison Comparison cluster_output Interpretation DrugA_Effect Effect of Drug A Expected_Effect Calculate Expected Additive Effect DrugA_Effect->Expected_Effect DrugB_Effect Effect of Drug B DrugB_Effect->Expected_Effect Combination_Effect Observed Effect of Combination (A+B) Comparison Observed > Expected? Combination_Effect->Comparison Expected_Effect->Comparison Synergy Synergy Comparison->Synergy Yes Additive Additivity Comparison->Additive Equal Antagonism Antagonism Comparison->Antagonism No

Caption: Logical relationship for determining synergy, additivity, or antagonism.

References

ETP-46464 Technical Support Center: Troubleshooting Poor In Vivo Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering challenges with the in vivo pharmacokinetic (PK) properties of the ATR inhibitor, ETP-46464. While this compound is a potent and selective inhibitor of ATR in vitro, its development was halted due to poor pharmacological properties in murine models[1]. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help researchers navigate similar challenges with this compound and other kinase inhibitors exhibiting suboptimal PK profiles.

Section 1: Troubleshooting Guide

Researchers using this compound in preclinical studies may face several hurdles related to its delivery and exposure in animal models. This section provides a question-and-answer style troubleshooting guide to address these common issues.

Q1: My in vivo efficacy study with this compound is showing inconsistent or no results, even at high doses. What could be the problem?

A1: Inconsistent or lack of efficacy in vivo despite potent in vitro activity is often linked to poor pharmacokinetic properties. The primary issues to investigate are poor bioavailability, rapid metabolism, or suboptimal formulation. It has been noted that the development of this compound was discontinued (B1498344) due to unfavorable pharmacological characteristics in mice, which likely encompass these issues[1].

Troubleshooting Steps:

  • Re-evaluate Formulation: this compound is sparingly soluble in aqueous solutions. Ensure your formulation is appropriate for the route of administration. For oral gavage, a suspension using vehicles like 0.5% methylcellulose (B11928114) or a solution with solubilizing agents such as PEG300, Tween 80, and DMSO may be necessary. For intraperitoneal injection, a solution is preferable to a suspension to ensure consistent absorption.

  • Assess Bioavailability: If not already done, a pilot pharmacokinetic study is crucial to determine the oral bioavailability of your this compound formulation. Low bioavailability (<10%) suggests issues with absorption or significant first-pass metabolism.

  • Investigate Compound Stability: Confirm the stability of this compound in your dosing vehicle over the duration of your experiment. Degradation of the compound prior to administration will lead to lower than expected doses being delivered.

Q2: I'm observing high variability in plasma concentrations of this compound between my study animals. What are the potential causes?

A2: High inter-animal variability in plasma exposure is a common challenge, particularly with poorly soluble compounds.

Troubleshooting Steps:

  • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Inadequate suspension can lead to animals receiving different effective doses. Sonication of the suspension prior to administration can aid in achieving a more uniform particle size.

  • Dosing Technique: For oral gavage, ensure consistent and accurate administration to the stomach to avoid variability in absorption. For intravenous administration, confirm the correct placement of the injection to prevent extravasation.

  • Animal Health: Underlying health issues in study animals can affect drug absorption and metabolism. Ensure all animals are healthy and properly acclimatized before the study.

Q3: How can I improve the solubility and dissolution rate of this compound for my in vivo studies?

A3: Improving the solubility of kinase inhibitors like this compound is key to achieving adequate exposure in vivo.

Potential Solutions:

  • Co-solvents: Utilize a mixture of solvents to prepare your dosing formulation. Common systems include combinations of DMSO, PEG300, Tween 80, and saline or corn oil. However, be mindful of the potential toxicity of the solvent mixture itself.

  • pH Adjustment: Assess the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the vehicle may improve solubility.

  • Amorphous Solid Dispersions: For long-term development, creating an amorphous solid dispersion of this compound with a polymer can significantly enhance its dissolution rate and oral bioavailability.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the known oral bioavailability of this compound?

Q: Are there any known drug-drug interactions with this compound?

A: While specific in vivo drug-drug interaction studies for this compound are not detailed in the available literature, its potential to inhibit cytochrome P450 (CYP) enzymes, a common characteristic of kinase inhibitors, should be considered if co-administering with other therapeutic agents.

Q: What is the target signaling pathway for this compound?

A: this compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway. It also shows activity against other PI3K-related kinases (PIKKs) such as mTOR, DNA-PK, PI3Kα, and ATM at varying concentrations[2][3].

Section 3: Data Presentation

Due to the limited publicly available in vivo pharmacokinetic data for this compound, a comparative data table cannot be constructed. Research and development on this compound was terminated at a preclinical stage, and detailed pharmacokinetic parameters have not been published. Researchers are advised to perform their own pharmacokinetic studies to determine the key parameters for their specific formulation and animal model. A template for presenting such data is provided below.

Table 1: Template for In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)VehicleValue
Cmax (ng/mL) IV
PO
Tmax (h) IV
PO
AUC (0-t) (ng*h/mL) IV
PO
Half-life (t1/2) (h) IV
PO
Clearance (mL/min/kg) IV
Volume of Distribution (L/kg) IV
Bioavailability (%) PO

Section 4: Experimental Protocols

Protocol for a Pilot Pharmacokinetic Study of this compound in Mice

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of a given formulation of this compound in mice.

Materials:

  • This compound

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male CD-1 mice (8 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least 7 days prior to the study.

  • Dosing Group Allocation: Divide mice into two groups: Intravenous (IV) and Oral (PO) administration (n=3-5 per group).

  • Formulation Preparation: Prepare the this compound formulation immediately before dosing. Ensure homogeneity if it is a suspension.

  • Dosing:

    • IV Group: Administer this compound via tail vein injection (e.g., at 1-2 mg/kg).

    • PO Group: Administer this compound via oral gavage (e.g., at 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:

    • IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.

Section 5: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage (e.g., DSBs, Stalled Forks) RPA RPA DNA Damage->RPA recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 ATR->p53 phosphorylates DNA Repair DNA Repair ATR->DNA Repair ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP 9-1-1 Complex 9-1-1 Complex 9-1-1 Complex->ATR promotes activation Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis ETP46464 This compound ETP46464->ATR PK_Workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation Solubility Solubility Assessment Formulation Vehicle Selection & Formulation Preparation Solubility->Formulation Stability Formulation Stability Formulation->Stability Dosing IV and PO Dosing in Mice Stability->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Data Reporting PK_Calc->Report Troubleshooting_Logic Start Poor In Vivo Efficacy Check_PK PK Data Available? Start->Check_PK No_PK Conduct Pilot PK Study Check_PK->No_PK No Analyze_PK Analyze PK Profile Check_PK->Analyze_PK Yes No_PK->Analyze_PK Low_Bioavailability Low Bioavailability? Analyze_PK->Low_Bioavailability Reformulate Reformulate: - Improve Solubility - Change Vehicle Low_Bioavailability->Reformulate Yes High_Clearance Rapid Clearance? Low_Bioavailability->High_Clearance No Reformulate->No_PK Re-evaluate Optimize_Dose Optimize Dosing Regimen Reformulate->Optimize_Dose Metabolism_Study Investigate Metabolism: - In Vitro Metabolic Stability - Metabolite Identification High_Clearance->Metabolism_Study Yes High_Clearance->Optimize_Dose No Metabolism_Study->Optimize_Dose

References

Minimizing ETP-46464 cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ETP-46464, a potent small-molecule inhibitor of the AXL/STAT3 signaling pathway. This guide provides troubleshooting advice and detailed protocols to help researchers minimize the cytotoxic effects of this compound in non-cancerous cell lines, thereby enhancing the therapeutic window in preclinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Q1: I am observing high cytotoxicity in my non-cancerous control cell line, even at low concentrations of this compound. What should I do?

A1: This is a common challenge when establishing the therapeutic window of a potent kinase inhibitor. Here are several steps to troubleshoot this issue:

  • Confirm the IC50 in Your System: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response curve with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to accurately determine the IC50 for both your cancer and non-cancerous cells.[1][2][3]

  • Check Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually <0.5% for DMSO). Always include a vehicle-only control in your experiments.[4]

  • Use an Orthogonal Cytotoxicity Assay: The compound might interfere with the readout of your primary cytotoxicity assay (e.g., metabolic assays like MTT or resazurin).[4] Confirm the results by visually inspecting the cells for morphological changes indicative of cell death and by using a different assay that measures a distinct endpoint, such as an LDH release assay which measures membrane integrity.[5][6]

Q2: My results for this compound cytotoxicity are highly variable between replicate wells and experiments. How can I improve consistency?

A2: High variability can obscure the true effect of the compound. To improve reproducibility, consider the following:

  • Standardize Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding protocol to ensure a uniform cell density across all wells.[4] Avoid using the outer wells of culture plates, which are prone to evaporation, or fill them with sterile PBS to maintain humidity.[1][7]

  • Control for Cell Passage Number: Cells can undergo genetic and phenotypic changes at high passage numbers, altering their sensitivity to drugs. Use cells within a consistent and low passage number range for all experiments to ensure consistent responses.[4]

  • Ensure Compound Stability: this compound may degrade if not stored or handled properly. Prepare fresh dilutions from a frozen stock aliquot for each experiment and avoid repeated freeze-thaw cycles.[1][4]

Q3: I am struggling to find a therapeutic window where this compound is effective against cancer cells but spares non-cancerous cells. What strategies can I explore?

A3: If a clear therapeutic window is not apparent with monotherapy, several advanced strategies can be employed:

  • Combination Therapy: Using this compound at a lower, less toxic concentration in combination with another therapeutic agent may enhance its anti-cancer efficacy while minimizing toxicity in non-cancerous cells.[7]

  • Cell Synchronization: The cytotoxicity of some compounds is cell cycle-dependent. Synchronizing cells at a specific phase of the cell cycle (e.g., G0/G1 through serum starvation) may reveal a differential sensitivity between cancerous and non-cancerous cells.[8][9][10][11]

  • Co-treatment with Protective Agents: Co-administration of antioxidants, such as N-acetylcysteine (NAC), may mitigate drug-induced oxidative stress, which can be a source of cytotoxicity in non-cancerous cells.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective ATP-competitive inhibitor of AXL kinase. This inhibition prevents the phosphorylation and subsequent activation of its downstream effector, STAT3. In many cancer cells, this pathway is constitutively active and drives proliferation and survival. Non-cancerous cells typically have lower basal activity of this pathway.

dot

cluster_membrane Cell Membrane AXL AXL STAT3 STAT3 (Inactive) AXL->STAT3 Phosphorylates Gas6 Gas6 (Ligand) Gas6->AXL Binds & Activates This compound This compound This compound->AXL Inhibits STAT3_P p-STAT3 (Active) Proliferation Proliferation STAT3_P->Proliferation Survival Survival STAT3_P->Survival STAT3->STAT3_P

Caption: Simplified AXL/STAT3 signaling pathway inhibited by this compound.

Q2: How do I confirm that the observed cytotoxicity is due to apoptosis?

A2: To confirm apoptosis, you should measure the activity of key executioner caspases, such as caspase-3. An increase in caspase-3 activity is a hallmark of apoptosis.[15] You can use a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.[16][17] (See Protocol 2).

Q3: Can co-treatment with an antioxidant like N-acetylcysteine (NAC) reduce cytotoxicity in my non-cancerous cell line?

A3: Yes, this is a plausible strategy. Drug-induced cytotoxicity can be mediated by an increase in reactive oxygen species (ROS).[18] Antioxidants like NAC can neutralize ROS and replenish intracellular glutathione (B108866) stores, thereby protecting cells from oxidative damage.[12][14] It is recommended to perform a dose-response experiment with NAC to find the optimal protective concentration without affecting the anti-cancer efficacy of this compound.

Q4: How can cell synchronization help in minimizing non-specific cytotoxicity?

A4: The sensitivity of cells to a drug can vary depending on their stage in the cell cycle. Cancer cells, which are often rapidly dividing, may be more susceptible to cell cycle-specific agents than non-cancerous cells, which may be quiescent. By synchronizing cells in the G0/G1 phase through methods like serum starvation, you may be able to identify a therapeutic window where this compound preferentially targets the cycling cancer cells.[8][9][10][11][19]

Data Presentation

Table 1: Dose-Response of this compound on Cancer vs. Non-cancerous Cells

Cell LineCell TypeIC50 (nM)
A549Lung Carcinoma85
MCF7Breast Carcinoma120
BEAS-2BNormal Lung Epithelial950
MCF-10ANon-tumorigenic Breast1100

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity in BEAS-2B cells

This compound (nM)NAC (mM)Cell Viability (%)
1000048
1000165
1000588
10001092

Table 3: Cell Cycle-Dependent Cytotoxicity of this compound (1 µM)

Cell LineCulture Condition% Viability
A549Asynchronous52
A549G1-Synchronized45
BEAS-2BAsynchronous49
BEAS-2BG1-Synchronized78

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (Resazurin-based)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

dot

A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Prepare serial dilutions of this compound. A->B C 3. Treat cells with this compound and vehicle control. B->C D 4. Incubate for desired time (e.g., 72 hours). C->D E 5. Add Resazurin reagent to each well. D->E F 6. Incubate for 2-4 hours at 37°C. E->F G 7. Measure fluorescence (Ex: 560 nm, Em: 590 nm). F->G H 8. Plot dose-response curve and calculate IC50. G->H

Caption: Experimental workflow for a dose-response cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. A typical concentration range to start with is 0.1 nM to 100 µM.[1]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only for background).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator.

  • Cytotoxicity Measurement: Add 20 µL of a resazurin-based cell viability reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the average background fluorescence from all measurements. Normalize the data to the vehicle control (set as 100% viability). Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[1]

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key marker of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis:

    • Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration using a BCA assay.

  • Caspase Assay:

    • In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.[17]

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[17]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.[20][17]

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Protocol 3: Cell Synchronization by Serum Starvation

This protocol is used to arrest cells in the G0/G1 phase of the cell cycle.

Methodology:

  • Cell Seeding: Plate cells at a density that will not allow them to become confluent during the starvation period.

  • Washing: Once cells have adhered, wash them twice with serum-free medium to remove any residual serum.[8]

  • Starvation: Culture the cells in a serum-free or low-serum (e.g., 0.1-0.5% FBS) medium for 24-48 hours. The optimal duration depends on the cell line and may require optimization.[8][19]

  • Treatment: After the starvation period, replace the medium with fresh low-serum medium containing this compound and/or other compounds as required for your experiment.

  • Verification (Optional but Recommended): To confirm synchronization, collect a parallel set of cells after starvation and analyze their cell cycle distribution by flow cytometry after propidium (B1200493) iodide staining.[9]

Mandatory Visualization: Troubleshooting Logic

dot

decision decision issue issue solution solution start High cytotoxicity in non-cancerous cells q1 Is vehicle control toxic? start->q1 s1 Reduce solvent concentration (<0.5%) q1->s1 Yes q2 Is IC50 >10x lower than expected for this cell line? q1->q2 No s2 Verify compound identity/purity. Prepare fresh stock. q2->s2 Yes q3 Does an orthogonal assay confirm cytotoxicity? q2->q3 No s3 Compound may interfere with primary assay. q3->s3 No s4 Cytotoxicity is confirmed. Proceed to mitigation strategies. q3->s4 Yes s5 Optimize dose, consider co-treatment w/ NAC, or use cell synchronization. s4->s5

Caption: Troubleshooting logic for high cytotoxicity in non-cancerous cells.

References

ETP-46464 Technical Support Center: Experimental Controls and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of ETP-46464. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, with an IC50 of approximately 25 nM.[1][2][3] ATR is a critical enzyme in the DNA damage response (DDR) pathway, activated by single-stranded DNA that forms at sites of DNA damage and stalled replication forks.[4] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, which can lead to cell cycle checkpoint abrogation and increased genomic instability, particularly in cancer cells with existing DNA repair defects.[4][5]

Q2: Does this compound have off-target effects?

Yes, this compound is known to inhibit other kinases, particularly at higher concentrations. Its most notable off-target activities are against mTOR (mammalian target of rapamycin) and DNA-dependent protein kinase (DNA-PK), with IC50 values of 0.6 nM and 36 nM, respectively.[1][2][6] It also shows some activity against PI3Kα and ATM at higher concentrations.[2][6] Researchers should be mindful of these off-target effects and design experiments to control for them.

Q3: In which experimental systems is this compound most effective?

This compound has shown significant efficacy in cancer cell lines, especially those with deficiencies in the p53 tumor suppressor protein.[1][2] It is particularly toxic to cells experiencing high levels of replicative stress, a common characteristic of cancer cells.[2] Its ability to sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) and carboplatin (B1684641) has been demonstrated in various gynecologic cancer cell lines.[5][6]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell viability assays.

  • Possible Cause 1: Suboptimal drug concentration. The effective concentration of this compound can vary between cell lines.

    • Solution: Perform a dose-response curve for each new cell line to determine the optimal working concentration. A wide range of concentrations (e.g., 0.1 nM to 10 µM) is recommended for initial experiments.[7]

  • Possible Cause 2: Cell confluency and seeding density. The sensitivity of cells to this compound can be influenced by their growth state.

    • Solution: Ensure consistent cell seeding density and allow cells to reach a specific confluency (e.g., 60%) before treatment.[5]

  • Possible Cause 3: Off-target effects. At higher concentrations, the inhibition of mTOR and other kinases can confound the results.

    • Solution: Use the lowest effective concentration determined from your dose-response curve. Consider using another ATR inhibitor with a different off-target profile (e.g., VE-821) as a control to confirm that the observed phenotype is due to ATR inhibition.[4][5]

Issue 2: No significant decrease in Chk1 phosphorylation after this compound treatment.

  • Possible Cause 1: Insufficient induction of DNA damage. ATR is activated in response to DNA damage or replication stress.

    • Solution: Ensure that your experimental protocol includes a DNA-damaging agent (e.g., hydroxyurea (B1673989), UV radiation, or cisplatin) to induce ATR activity before assessing the inhibitory effect of this compound.[7]

  • Possible Cause 2: Inadequate incubation time. The inhibition of Chk1 phosphorylation may not be immediate.

    • Solution: Optimize the incubation time with this compound before and during DNA damage induction. A pre-incubation of 1 hour is often a good starting point.[7]

  • Possible Cause 3: Antibody quality. The antibodies used for Western blotting may not be specific or sensitive enough.

    • Solution: Validate your phospho-Chk1 (Ser345) and total Chk1 antibodies using appropriate positive and negative controls.

Issue 3: Difficulty distinguishing between ATR and mTOR inhibition effects.

  • Possible Cause: The potent inhibition of mTOR by this compound can lead to cellular effects independent of ATR inhibition, such as impacts on cell growth and proliferation.[][9]

    • Solution 1: Use specific pathway readouts. To confirm ATR inhibition, focus on direct downstream targets like phospho-Chk1 (Ser345).[5] For mTOR inhibition, assess the phosphorylation status of mTORC1 substrates like p70S6K and 4E-BP1.

    • Solution 2: Employ combination treatments. Use a specific mTOR inhibitor (e.g., rapamycin) in parallel with this compound to dissect the contribution of each pathway to the observed phenotype.

    • Solution 3: Genetic approaches. Use cell lines with genetic modifications in the ATR or mTOR pathways (e.g., knockouts or knockdowns) to validate the specificity of this compound's effects.

Quantitative Data Summary

Kinase TargetThis compound IC50 (nM)Reference(s)
mTOR0.6[2][6]
ATR14 - 25[1][2][6]
DNA-PK36[1][2][6]
PI3Kα170[1][2][6]
ATM545[2][6]

Key Experimental Protocols

1. Western Blot for Phospho-Chk1 (Ser345) Inhibition

  • Objective: To validate the inhibition of ATR kinase activity in cells.

  • Methodology:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound for 1 hour.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea for 4 hours).

    • Include a vehicle control (DMSO) and a positive control (DNA damage agent alone).

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH).[7]

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

2. Cell Viability (MTS/MTT) Assay

  • Objective: To determine the effect of this compound on cell proliferation and survival.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat cells with a serial dilution of this compound. Include a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).[5][7]

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

3. Immunofluorescence for γH2AX

  • Objective: To visualize DNA double-strand breaks resulting from replication stress and ATR inhibition.

  • Methodology:

    • Seed cells on coverslips in a multi-well plate.

    • Treat cells with this compound for the desired duration.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100).

    • Block with a suitable blocking buffer (e.g., 5% BSA).

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.[7]

Visualizations

ETP_46464_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_pathway ATR Pathway cluster_mTOR_pathway Off-Target mTOR Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Stress Replication Stress Replication Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair mTOR mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth mTOR->Cell Growth ETP46464 This compound ETP46464->ATR inhibits ETP46464->mTOR inhibits (off-target)

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis A Select Cell Line (e.g., p53-deficient) B Determine Endpoints (Viability, P-Chk1, γH2AX) A->B C Dose-Response Curve (Determine optimal concentration) B->C D Treat with this compound +/- DNA Damaging Agent C->D E Cell Viability Assay (MTS/MTT) D->E F Western Blot (P-Chk1) D->F G Immunofluorescence (γH2AX) D->G

Caption: A typical experimental workflow for this compound.

Troubleshooting_Logic Start Unexpected Result Q1 Is P-Chk1 inhibited? Start->Q1 Q2 Inconsistent viability results? Start->Q2 A1_Yes ATR pathway is likely inhibited. Consider off-target effects for other phenotypes. Q1->A1_Yes Yes A1_No Check DNA damage induction, drug concentration, and incubation time. Q1->A1_No No A2 Optimize drug concentration, cell density, and control for mTOR off-target effects. Q2->A2

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

ETP-46464 vs. VE-821: A Comparative Guide to ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a specific kinase inhibitor is a critical decision. This guide provides an objective comparison of two prominent ATR (Ataxia Telangiectasia and Rad3-related) inhibitors: ETP-46464 and VE-821. ATR is a crucial regulator of the DNA damage response (DDR), making it a significant target in oncology. This comparison is based on publicly available experimental data.

Performance and Specificity

Both this compound and VE-821 are potent inhibitors of ATR kinase. However, their selectivity profiles against other kinases, particularly those in the PI3K-like kinase (PIKK) family, show notable differences.

This compound demonstrates potent inhibition of ATR with an IC50 of 25 nM.[1][2][3] It also exhibits inhibitory activity against other kinases, including mTOR (IC50 = 0.6 nM), DNA-PK (IC50 = 36 nM), PI3Kα (IC50 = 170 nM), and ATM (IC50 = 545 nM).[1][2][4][] This broader spectrum of activity suggests that this compound may have effects on multiple signaling pathways involved in cell growth and DNA repair.[]

VE-821 is a highly selective and potent ATP-competitive inhibitor of ATR with a Ki of 13 nM and an IC50 of 26 nM in cell-free assays.[6][7][8] Its selectivity for ATR is a key feature, with significantly lower activity against other PIKK family members such as ATM (Ki = 16 µM), DNA-PK (Ki = 2.2 µM), and mTOR (Ki > 1 µM).[6][7] This high selectivity makes VE-821 a valuable tool for specifically investigating the role of ATR in cellular processes.

The following tables summarize the quantitative data for each inhibitor.

Table 1: Inhibitory Activity of this compound against various kinases.

TargetIC50 (nM)
mTOR0.6[1][2][4]
ATR14, 25[1][2][3][4]
DNA-PK36[1][2][4]
PI3Kα170[1][2][4]
ATM545[1][2][4]

Table 2: Inhibitory Activity of VE-821 against various kinases.

TargetKi (nM)IC50 (nM)
ATR13[6][7]26[6][7][8]
ATM16,000[6][7]>8,000[7]
DNA-PK2,200[6][7]4,400[7]
mTOR>1,000[6][7]-
PI3Kγ3,900[6][7]-

ATR Signaling Pathway and Mechanism of Action

ATR is a key sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress and certain types of DNA damage.[9][10] Upon activation, ATR phosphorylates a number of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[9][10][11] Inhibition of ATR disrupts this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that often have a high degree of replication stress and may be deficient in other DNA damage response pathways.[12][13]

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA recruits 9-1-1 9-1-1 Complex ssDNA->9-1-1 recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization ETP_46464 This compound ETP_46464->ATR VE_821 VE-821 VE_821->ATR

Caption: The ATR signaling pathway is activated by ssDNA and leads to cell cycle arrest and DNA repair.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ATR inhibitors.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of ATR.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound Prepare serial dilutions of This compound or VE-821 Incubation Incubate compound with enzyme and substrate Compound->Incubation Reagents Prepare reaction mix: - Recombinant ATR/ATRIP enzyme - Substrate (e.g., GST-p53) - ATP Reagents->Incubation StartReaction Initiate reaction by adding ATP Incubation->StartReaction IncubateReaction Incubate at 30°C for 60 min StartReaction->IncubateReaction StopReaction Stop reaction IncubateReaction->StopReaction Detection Detect substrate phosphorylation (e.g., ELISA, HTRF) StopReaction->Detection Analysis Calculate IC50 values Detection->Analysis

References

Validating ETP-46464 Target Engagement of ATR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ETP-46464, a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other well-characterized ATR inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of this compound's target engagement in a cellular context.

Introduction to ATR and this compound

ATR is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA lesions.[1] In response to DNA damage and replication stress, ATR is activated and phosphorylates multiple substrates, including the kinase Chk1, to regulate cell cycle progression, replication fork stability, and DNA repair.[2] Many cancer cells exhibit a heightened dependence on ATR for survival due to increased replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[1]

This compound is a potent and selective inhibitor of ATR with a reported IC50 of 25 nM.[3][4] It has been shown to be particularly toxic to p53-deficient cancer cells.[3] This guide outlines key experimental approaches to validate the on-target activity of this compound and compares its performance with other notable ATR inhibitors.

Comparative Performance of ATR Inhibitors

Direct, head-to-head comparisons of ATR inhibitors under identical experimental conditions are not always available in the public domain. The following tables summarize the reported inhibitory concentrations of this compound against various kinases and the cellular potency of other commonly used ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620/VE-822).

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
ATR 14 - 25 [3][4][5][6]
mTOR0.6[5][6]
DNA-PKcs36[3][5][6]
PI3Kα170[3][5][6]
ATM545[5][6]

Table 2: Cellular Potency of Selected ATR Inhibitors

CompoundTargetCellular IC50 (pChk1 Inhibition)Reference
This compoundATRNot explicitly stated in reviewed sources
Ceralasertib (AZD6738)ATR~75 nM (in various cancer cell lines)[7]
Berzosertib (M6620/VE-822)ATR~100 nM (in DU145 cells)[7]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific endpoint measured.

Key Experiments for Target Engagement Validation

Three primary methods are widely used to confirm that an inhibitor is engaging its intended target within the cell:

  • Western Blot for Phospho-Chk1 (pChk1): As the primary downstream target of ATR, the phosphorylation of Chk1 at serine 345 (S345) is a direct and reliable marker of ATR activity. Treatment with an effective ATR inhibitor like this compound should result in a dose-dependent decrease in pChk1 levels.[8]

  • Immunofluorescence for γH2AX Foci: The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.[3] Inhibition of ATR can lead to the collapse of replication forks and the formation of DNA double-strand breaks, resulting in an increase in γH2AX foci.

  • Cell Cycle Analysis: ATR activation is crucial for inducing cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage.[9] ATR inhibitors can abrogate this checkpoint, leading to premature entry into mitosis with damaged DNA. This can be quantified by flow cytometry.

Experimental Protocols

Western Blot for Phospho-Chk1 (Ser345)

This protocol details the steps to assess the inhibition of ATR-mediated Chk1 phosphorylation.

a. Cell Lysis and Protein Quantification:

  • After treatment with this compound or other ATR inhibitors, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

b. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pChk1 (Ser345) and total Chk1 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Diagram 1: Western Blot Workflow for pChk1 Detection

G cluster_0 Sample Preparation cluster_1 Western Blot cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pChk1, Total Chk1, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Workflow for detecting pChk1 levels by Western blot.

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

a. Cell Culture and Treatment:

  • Seed cells on sterile coverslips in a multi-well plate.

  • Treat cells with this compound and/or a DNA damaging agent.

b. Immunostaining:

  • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.[3]

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[3]

  • Block with 5% BSA in PBS for 1 hour.[10]

  • Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours.[3]

  • Counterstain nuclei with DAPI.

  • Mount coverslips on microscope slides with antifade mounting medium.

c. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.

Diagram 2: Immunofluorescence Staining Workflow

G cell_seeding Cell Seeding on Coverslips treatment Treatment with this compound cell_seeding->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (γH2AX) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi mounting Mounting dapi->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis (Foci Quantification) imaging->analysis

Caption: Workflow for γH2AX immunofluorescence staining.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of ATR inhibition on cell cycle distribution.

a. Cell Preparation:

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.[2]

b. Staining:

  • Wash fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[2]

c. Flow Cytometry:

  • Analyze the DNA content of the cells using a flow cytometer.

d. Data Analysis:

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Diagram 3: Cell Cycle Analysis Workflow

cell_treatment Cell Treatment harvesting Cell Harvesting cell_treatment->harvesting fixation Fixation (70% Ethanol) harvesting->fixation staining PI/RNase A Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Cell Cycle Profile Quantification flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Signaling Pathway

Diagram 4: Simplified ATR Signaling Pathway

cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors dna_damage ssDNA formation atr ATR dna_damage->atr chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (S345) atr->p_chk1 phosphorylates etp46464 This compound etp46464->atr inhibits cell_cycle Cell Cycle Arrest (G2/M Checkpoint) p_chk1->cell_cycle dna_repair DNA Repair p_chk1->dna_repair fork_stability Replication Fork Stability p_chk1->fork_stability

References

ETP-46464: A Comparative Analysis of Efficacy Against Other PIKK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ETP-46464's Performance with Alternative PIKK Inhibitors, Supported by Experimental Data.

This compound is a potent, cell-permeable quinoline-containing heterotricyclic compound that functions as an inhibitor of the phosphoinositide 3-kinase-related kinase (PIKK) family. While initially identified in a screen for Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitors, this compound demonstrates a multi-kinase inhibitory profile, targeting several key regulators of the DNA damage response (DDR) and cell growth pathways. This guide provides a comparative overview of the efficacy of this compound in relation to other well-characterized PIKK inhibitors, presenting key experimental data and detailed protocols to aid in research and development.

Data Presentation: Comparative Efficacy of PIKK Inhibitors

The efficacy of this compound and other PIKK inhibitors is commonly assessed through both biochemical assays, which measure the direct inhibition of kinase activity, and cellular assays, which evaluate the impact on cell viability and signaling pathways.

Biochemical Potency: In Vitro Kinase Inhibition

This compound exhibits potent inhibitory activity against several PIKK family members, with a notable preference for mTOR and ATR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PIKK inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Other PIKKs Inhibited (IC50 in nM)
This compound mTOR, ATR 0.6 (mTOR), 14-25 (ATR) DNA-PK (36), PI3Kα (170), ATM (545)[1][2][3]
VE-821 ATR 26 ATM (>10,000), DNA-PK (>2,200), mTOR (>1,000), PI3Kγ (>3,900)[4]
M4344 (Gartisertib) ATR Potent (specific IC50 not provided in searches) Highly selective for ATR over 308 other kinases[5]
KU-55933 ATM 13 -
KU-60019 ATM Potent (specific IC50 not provided in searches) Improved analog of KU-55933 with high selectivity[6]
NVP-BEZ235 PI3K, mTOR 4 (PI3Kα), 7 (PI3Kγ), 5 (PI3Kδ), 6 (PI3Kβ), Potent mTOR inhibition Potent ATR inhibition[7]
Torin 2 mTOR 0.25 (cellular) ATR (<10), other PIKKs in the low nanomolar range[7]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Efficacy: Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, often in comparison to or in combination with other inhibitors.

InhibitorCell Line(s)EndpointValue (µM)
This compound Subset of gynecologic cancer cell linesLD5010.0 ± 8.7[1][8]
KU-55933 Subset of gynecologic cancer cell linesLD5038.3 ± 7.6[1][8]
M4344 (Gartisertib) DU145 (Prostate Cancer)IC50 (Monotherapy)More potent than VE-821, berzosertib, and ceralasertib[5][9]
VE-821 Various cancer cell linesIC50 (Monotherapy)Generally less potent than M4344 in direct comparisons[5][9]

Signaling Pathways and Inhibitor Targets

The DNA damage response is a complex signaling network orchestrated by PIKKs. This compound and other inhibitors intervene at critical nodes within these pathways.

DNA Damage Response and PIKK Inhibitor Targets cluster_0 DNA Damage cluster_1 PIKK Kinases cluster_2 Effector Kinases cluster_3 Cellular Outcomes cluster_4 Inhibitors DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM activates DNA-PK DNA-PK DNA Double-Strand Breaks->DNA-PK activates Replication Stress / ssDNA Replication Stress / ssDNA ATR ATR Replication Stress / ssDNA->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates DNA Repair DNA Repair DNA-PK->DNA Repair NHEJ mTOR mTOR Cell Growth Cell Growth mTOR->Cell Growth Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell Cycle Arrest Chk1->DNA Repair This compound This compound This compound->ATM This compound->ATR This compound->DNA-PK This compound->mTOR KU-55933 KU-55933 KU-55933->ATM VE-821 / M4344 VE-821 / M4344 VE-821 / M44344 VE-821 / M44344 VE-821 / M44344->ATR

PIKK Signaling and Inhibitor Targets

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other PIKK inhibitors.

In Vitro Kinase Assay (Generic Protocol)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

In Vitro Kinase Assay Workflow start Start reagents Prepare reaction mix: - Recombinant Kinase (e.g., ATR) - Substrate (e.g., GST-Chk1) - Kinase Buffer start->reagents inhibitor Add serial dilutions of test inhibitor (e.g., this compound) reagents->inhibitor atp Initiate reaction with [γ-³²P]ATP or cold ATP inhibitor->atp incubation Incubate at 30°C for a defined period atp->incubation stop Stop reaction incubation->stop detection Detect substrate phosphorylation (e.g., SDS-PAGE and autoradiography, HTRF, or ADP-Glo) stop->detection analysis Calculate % inhibition and determine IC50 detection->analysis end End analysis->end

In Vitro Kinase Assay Workflow

Methodology:

  • Reaction Setup: In a multi-well plate, combine the recombinant PIKK enzyme, a suitable substrate (e.g., a peptide or protein substrate like GST-p53 for ATR), and kinase reaction buffer.

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays like HTRF or ADP-Glo, unlabeled ATP is used.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or sample buffer for SDS-PAGE).

  • Detection: The method of detection depends on the assay format. For radiometric assays, proteins are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography. For HTRF, detection reagents are added, and the signal is read on a plate reader. For ADP-Glo, the amount of ADP produced is measured via a luciferase-based reaction.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound). Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 or LD50 value from the dose-response curve.

Western Blot for Phospho-Chk1 (ATR Activity Marker)

This assay is used to confirm the on-target activity of an ATR inhibitor in a cellular context by measuring the phosphorylation of its primary downstream target, Chk1.

Western Blot Workflow for p-Chk1 start Start cell_culture Culture and treat cells with ATR inhibitor and/or DNA damaging agent start->cell_culture lysis Harvest and lyse cells in RIPA buffer cell_culture->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA or milk transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-Chk1 Ser345) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with chemiluminescent substrate secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Western Blot Workflow for p-Chk1

Methodology:

  • Cell Treatment: Treat cultured cancer cells with the ATR inhibitor for a specified time. To induce ATR activity, co-treat with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., at Ser345). Also, probe a separate membrane or strip and re-probe the same membrane for total Chk1 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 and/or loading control signal.

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against ATR and mTOR. Its efficacy profile shows that while it is a powerful tool for investigating the DNA damage response, it is less selective than other available ATR inhibitors such as VE-821 and M4344. The choice of inhibitor will therefore depend on the specific research question. For studies requiring specific inhibition of ATR, more selective compounds are recommended. However, the multi-targeted nature of this compound may offer therapeutic advantages in certain contexts by simultaneously inhibiting multiple pathways involved in cancer cell growth and survival. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy of these important PIKK inhibitors.

References

ETP-46464 Outperforms Alternatives in Chk1 Phosphorylation Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that ETP-46464, a potent and selective ATR inhibitor, demonstrates significant efficacy in inhibiting Chk1 phosphorylation, a critical process in the DNA damage response (DDR) pathway. This guide provides a comparative overview of this compound's performance against other ATR inhibitors, supported by quantitative Western blot data, detailed experimental protocols, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

Performance Comparison of ATR Inhibitors on Chk1 Phosphorylation

The efficacy of this compound in comparison to other selective ATR inhibitors was evaluated by assessing the phosphorylation of Chk1 at serine 345 (pChk1-S345), a key downstream target of ATR. The following table summarizes the quantitative data from various Western blot analyses. It is important to note that experimental conditions such as cell lines, inhibitor concentrations, and treatment durations may vary between studies, impacting direct comparability.

InhibitorConcentrationCell LineTreatment ConditionsObserved Effect on pChk1-S345Reference
This compound 5.0 µMA2780, HEC1B, HeLa3 hours, with or without cisplatinInhibition of cisplatin-induced pChk1-S345[1]
VE-82110 µMU2OS1 hourReduction in basal pChk1-S345 levels[2]
VE-8211-5 µMSAS24 hours, with 5-FUSuppression of 5-FU-induced pChk1-S345[3]
AZD6738 (Ceralasertib)1.25 µMPLC/PRF/5, SNU44972 hours, with XL413Inhibition of XL413-induced pChk1-S345[4]
AZ203 µMU2OS1 hourReduction in basal pChk1-S345 levels[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

ATR_Chk1_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_etp Inhibition cluster_chk1 Chk1 Activation cluster_downstream Downstream Effects ssDNA ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates ETP46464 This compound ETP46464->ATR inhibits pChk1 p-Chk1 (S345) CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair

ATR-Chk1 signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., with this compound) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pChk1-S345, anti-Chk1) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

Experimental workflow for Western blot analysis of Chk1 phosphorylation.

Detailed Experimental Protocols

The following is a generalized protocol for performing Western blot analysis to assess Chk1 phosphorylation after treatment with ATR inhibitors. Specific details may need to be optimized for different cell lines and antibodies.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, U2OS, A2780) in 6-well plates and allow them to adhere overnight in appropriate growth medium.

  • To induce DNA damage and activate the ATR pathway, treat cells with a DNA damaging agent such as hydroxyurea (B1673989) (HU) or expose them to UV radiation.

  • Concurrently, treat the cells with varying concentrations of this compound or other ATR inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 1-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-p-Chk1 Ser345) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 and a loading control such as β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. Normalize the phospho-Chk1 signal to the total Chk1 signal and/or the loading control.

This comprehensive guide provides a foundation for researchers to evaluate and compare the efficacy of this compound and other ATR inhibitors in modulating the ATR-Chk1 signaling pathway. The provided data and protocols can aid in the design of future experiments and the development of novel cancer therapeutics targeting the DNA damage response.

References

ETP-46464 vs. NVP-BEZ235: A Comparative Guide to ATR Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely studied ATR inhibitors, ETP-46464 and NVP-BEZ235. The information presented is collated from key research publications to assist in the selection of the most appropriate inhibitor for specific experimental needs in cancer research and drug development.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. Consequently, ATR has emerged as a promising therapeutic target in oncology. This compound and NVP-BEZ235 are two potent small molecule inhibitors that have been instrumental in elucidating the role of ATR in cellular processes. While both compounds effectively inhibit ATR, they exhibit distinct selectivity profiles and off-target activities that are crucial considerations for experimental design and data interpretation.

NVP-BEZ235, initially developed as a dual PI3K/mTOR inhibitor, was later identified as a potent ATR inhibitor.[1][2] Its broad activity profile can be a confounding factor in studies aiming to dissect ATR-specific functions. In contrast, this compound was identified in a screen for ATR inhibitors and demonstrates a higher degree of selectivity for ATR, although it also exhibits off-target effects, notably against mTOR.[1][2]

Performance Comparison

Kinase Selectivity

A key differentiator between this compound and NVP-BEZ235 is their kinase selectivity. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of related kinases.

KinaseThis compound IC50 (nM)NVP-BEZ235 IC50 (nM)
ATR 25 [3][4]21 [5]
ATM545[6][7]Potent Inhibition
DNA-PKcs36[6][7]Potent Inhibition
PI3Kα170[6][7]4
mTOR0.6[3][6]6

Data compiled from multiple sources, including Toledo et al., 2011.[1][2][]

NVP-BEZ235 is a potent pan-PI3K-like kinase (PIKK) inhibitor, showing strong activity against ATR, ATM, DNA-PKcs, PI3K, and mTOR.[1][2][9] This broad-spectrum activity makes it a useful tool for studying the overall impact of PIKK inhibition but complicates the attribution of observed effects solely to ATR inhibition. This compound, while also a potent mTOR inhibitor, shows greater selectivity for ATR over other PIKK family members like ATM and PI3Kα.[3][6][7]

Cellular Activity

Both inhibitors have been shown to induce cellular phenotypes consistent with ATR inhibition, including:

  • Inhibition of CHK1 phosphorylation: A primary downstream target of ATR, the phosphorylation of CHK1 at Ser345 is a key marker of ATR activity. Both compounds effectively block this phosphorylation event in response to DNA damage.[1]

  • Induction of replicative stress: Pharmacological inhibition of ATR by both this compound and NVP-BEZ235 leads to the accumulation of DNA damage during replication, a phenomenon known as replicative stress.[1][2]

  • Synthetic lethality with p53 deficiency: Both inhibitors exhibit increased toxicity in cancer cells lacking functional p53, particularly under conditions of replicative stress.[1][3][7]

  • Abrogation of the G2/M checkpoint: ATR inhibition by these compounds can override the DNA damage-induced G2/M cell cycle checkpoint, leading to premature entry into mitosis.[1][3]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the cellular response to single-stranded DNA (ssDNA), which forms at sites of stalled replication forks or during the processing of other DNA lesions.

ATR_Signaling ATR Signaling Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Responses cluster_4 Inhibitor Action ssDNA ssDNA RPA RPA ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds TopBP1 TopBP1 ATR->TopBP1 activated by CHK1 CHK1 ATR->CHK1 phosphorylates p_CHK1 p-CHK1 (Ser345) CHK1->p_CHK1 CellCycleArrest Cell Cycle Arrest p_CHK1->CellCycleArrest DNA_Repair DNA Repair p_CHK1->DNA_Repair ForkStabilization Replication Fork Stabilization p_CHK1->ForkStabilization Inhibitor This compound / NVP-BEZ235 Inhibitor->ATR

Caption: Simplified ATR signaling pathway and the point of intervention for this compound and NVP-BEZ235.

Experimental Workflow: Western Blot for p-CHK1

A common method to assess the efficacy of ATR inhibitors is to measure the phosphorylation of its downstream target, CHK1, via Western blotting.

WB_Workflow Western Blot Workflow for p-CHK1 A 1. Cell Treatment - Seed cells - Treat with inhibitor (this compound or NVP-BEZ235) - Induce DNA damage (e.g., UV, Hydroxyurea) B 2. Cell Lysis - Harvest cells - Lyse in buffer with phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (e.g., PVDF) D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibodies (anti-p-CHK1, anti-total CHK1, loading control) - Incubate with secondary antibodies E->F G 7. Detection - Chemiluminescence detection - Image acquisition F->G H 8. Analysis - Quantify band intensities - Normalize p-CHK1 to total CHK1 and loading control G->H

Caption: A typical experimental workflow for analyzing CHK1 phosphorylation after treatment with ATR inhibitors.

Experimental Protocols

Kinase Assay (In Vitro)

This protocol is a generalized method for assessing the direct inhibitory effect of compounds on ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 or other suitable substrate

  • ATP (γ-32P-ATP for radioactive detection or cold ATP for antibody-based detection)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • This compound and NVP-BEZ235 stock solutions (in DMSO)

  • Stop solution (e.g., EDTA)

  • Phosphocellulose paper or ELISA plates coated with substrate

  • Scintillation counter or appropriate plate reader

Procedure:

  • Prepare serial dilutions of this compound and NVP-BEZ235 in kinase assay buffer.

  • In a reaction tube or well, combine the kinase assay buffer, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding the ATR/ATRIP complex and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction by adding the stop solution.

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays (e.g., HTRF, ELISA), follow the manufacturer's instructions for detection of the phosphorylated substrate.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Phospho-CHK1 (Ser345)

This protocol details the steps to measure the inhibition of ATR-mediated CHK1 phosphorylation in cells.

Materials:

  • Cell culture reagents

  • This compound and NVP-BEZ235

  • DNA damaging agent (e.g., Hydroxyurea, UV light)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-CHK1 (Ser345), mouse anti-total CHK1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound, NVP-BEZ235, or DMSO (vehicle control) for 1-2 hours.

  • Induce DNA damage by adding a chemical agent (e.g., 2 mM Hydroxyurea for 2-4 hours) or exposing cells to UV radiation.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability after inhibitor treatment.

Materials:

  • Cell culture reagents

  • 96-well plates

  • This compound and NVP-BEZ235

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or NVP-BEZ235. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each inhibitor.

Conclusion

Both this compound and NVP-BEZ235 are potent inhibitors of ATR and valuable tools for cancer research. The choice between them should be guided by the specific research question.

  • NVP-BEZ235 is suitable for studies investigating the combined effects of inhibiting multiple PIKK family members or for initial screening where broad-spectrum activity is desired. However, its lack of selectivity requires careful interpretation of results and the use of more specific inhibitors to validate ATR-specific effects.

  • This compound offers a more selective inhibition of ATR compared to NVP-BEZ235, making it a better choice for studies aiming to dissect the specific roles of ATR. Researchers should still be mindful of its potent mTOR inhibitory activity.

References

Cross-reactivity profiling of ETP-46464 against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ETP-46464's Kinase Inhibition Profile with Supporting Experimental Data.

This compound is a potent inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Its efficacy in targeting ATR-dependent pathways has made it a valuable tool in cancer research. However, a comprehensive understanding of its cross-reactivity against a broader panel of kinases is essential for accurate interpretation of experimental results and for predicting potential off-target effects in therapeutic development. This guide provides a comparative analysis of the kinase selectivity profile of this compound against other known ATR inhibitors, supported by a summary of key experimental data and methodologies.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound and other selected ATR inhibitors against key kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), is compiled from various biochemical assays. Lower IC50 values indicate greater potency.

KinaseThis compound IC50 (nM)Ceralasertib (AZD6738) IC50 (nM)Berzosertib (VE-822) IC50 (nM)Elimusertib (BAY 1895344) IC50 (nM)
ATR 14 - 25[1][2][3][4]1[5]19[5]7[5]
mTOR 0.6[3][4]5700 (GI50)[5]>1000[5]~427[5]
DNA-PKcs 36[3][4]>5000[5]18100[5]332[5]
PI3Kα 170[3][4]>5000[5]220 (PI3Kγ)[5]3270[5]
ATM 545[3][4]>5000[5]2600[5]1420[5]

Data Interpretation:

As the data indicates, this compound is a potent inhibitor of ATR.[1][2][3][4] Notably, it also demonstrates significant activity against mTOR, with an IC50 value of 0.6 nM.[3][4] Its inhibitory activity extends to other PIKK family members, including DNA-PKcs, PI3Kα, and ATM, though with progressively lower potency.[3][4]

In comparison, Ceralasertib exhibits high selectivity for ATR, with minimal off-target inhibition of other tested kinases.[5] Berzosertib and Elimusertib also show a degree of selectivity for ATR, although they display some activity against other kinases at higher concentrations.[5] The multi-kinase inhibitory profile of this compound distinguishes it from more highly selective ATR inhibitors and should be a key consideration in experimental design and data interpretation.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to generate the data above, the following diagrams illustrate the ATR signaling pathway and a general workflow for kinase profiling.

ATR_Signaling_Pathway ATR Signaling Pathway DNA Damage\n(e.g., Replication Stress) DNA Damage (e.g., Replication Stress) ATR/ATRIP Complex ATR/ATRIP Complex DNA Damage\n(e.g., Replication Stress)->ATR/ATRIP Complex activates CHK1 CHK1 ATR/ATRIP Complex->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis Kinase_Profiling_Workflow Kinase Profiling Experimental Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified Kinase Purified Kinase Reaction & Incubation Reaction & Incubation Purified Kinase->Reaction & Incubation Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Reaction & Incubation Substrate + ATP Substrate + ATP Substrate + ATP->Reaction & Incubation Detection Detection Reaction & Incubation->Detection IC50 Determination IC50 Determination Detection->IC50 Determination Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Induce DNA Damage Induce DNA Damage Compound Treatment->Induce DNA Damage Cell Lysis & Analysis Cell Lysis & Analysis Induce DNA Damage->Cell Lysis & Analysis Endpoint Measurement Endpoint Measurement Cell Lysis & Analysis->Endpoint Measurement

References

Validating Synthetic Lethal Partners of ETP-46464: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ETP-46464, a potent dual mTOR and ATR inhibitor, with other selective ATR inhibitors for the validation of synthetic lethal interactions in cancer cells. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant cellular pathways and workflows to aid in the design and interpretation of preclinical studies.

Introduction to this compound and Synthetic Lethality

This compound is a multi-kinase inhibitor with high potency against mTOR and Ataxia Telangiectasia and Rad3-related (ATR) kinases.[1][2] It also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase alpha (PI3Kα), and Ataxia Telangiectasia Mutated (ATM).[1][3] The concept of synthetic lethality provides a promising therapeutic strategy wherein the inhibition of a specific target, such as ATR, is selectively toxic to cancer cells harboring mutations in other genes, particularly those involved in the DNA Damage Response (DDR). ATR inhibitors, including this compound, have demonstrated synthetic lethality in cancers with deficiencies in key DDR proteins like ATM and p53, as well as in the context of oncogene-induced replicative stress.[2][4][5][6][7][8]

Comparative Analysis of ATR Inhibitors

The validation of synthetic lethal partners for this compound necessitates a comparative analysis with other well-characterized ATR inhibitors to understand its specific efficacy and potential off-target effects. This section compares the biochemical potency and known synthetic lethal interactions of this compound with the selective ATR inhibitors VE-821 and AZD6738 (Ceralasertib).

Biochemical Potency
InhibitorTarget(s)IC50 (nM)References
This compound mTOR0.6[1]
ATR14[1]
DNA-PK36[1]
PI3Kα170[1]
ATM545[1]
VE-821 ATRPotent and selective[6]
AZD6738 (Ceralasertib) ATRPotent and selective[6]
Validated Synthetic Lethal Partners
Genetic AlterationThis compoundVE-821AZD6738References
ATM Deficiency SynergisticSynergisticSynergistic[6]
p53 Deficiency Particularly toxicSynergisticNot specified[2][3]
ERCC1 Deficiency Not specifiedSynergisticNot specified[4][7][9]
POLD1 Deficiency Not specifiedNot specifiedSynergistic[10][11][12]
Wee1 Inhibition SynergisticSynergisticSynergistic[8]

Experimental Protocols for Validating Synthetic Lethality

Accurate validation of synthetic lethal interactions requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to assess the efficacy of this compound and its synthetic lethal partners.

siRNA-Mediated Knockdown for Target Validation

This protocol outlines the procedure for transiently silencing the expression of a putative synthetic lethal partner gene to assess sensitization to this compound.

Materials:

  • Cancer cell line of interest

  • siRNA targeting the gene of interest and non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-50 pmol of siRNA into Opti-MEM I medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator to allow for gene silencing.

  • Validation of Knockdown: Harvest a subset of cells to validate protein knockdown by Western blotting.

  • Drug Treatment: Following incubation, treat the cells with a dose range of this compound and proceed with a cell viability or clonogenic survival assay.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells following treatment with this compound, alone or in combination with genetic knockdown of a target protein.

Materials:

  • Transfected or wild-type cancer cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates. For siRNA experiments, seed cells after the knockdown incubation period.

  • Drug Treatment: Allow cells to attach overnight, then treat with varying concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a CO2 incubator, allowing colonies to form.

  • Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

  • Quantification:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for γH2AX (DNA Damage Marker)

This protocol is for visualizing and quantifying DNA double-strand breaks, a common outcome of synthetic lethality involving DNA damage response pathways.

Materials:

  • Cells grown on glass coverslips in multi-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against γH2AX (phospho-H2AX Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells with PBST and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash cells with PBST, counterstain with DAPI, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the ATR signaling pathway, the experimental workflow for validating synthetic lethality, and the logical relationship of synthetic lethality.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling ssDNA ssDNA RPA RPA coating ssDNA->RPA DSB DSBs ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 P CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization ETP_46464 This compound ETP_46464->ATR_ATRIP

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Validation_Workflow start Start: Hypothesize Synthetic Lethal Partner knockdown siRNA Knockdown of Target Gene start->knockdown validation Validate Knockdown (e.g., Western Blot) knockdown->validation treatment Treat with this compound (Dose-Response) validation->treatment assay Perform Functional Assay (Clonogenic, Viability, etc.) treatment->assay analysis Data Analysis: Compare Wild-Type vs. Knockdown assay->analysis conclusion Conclusion: Validate or Refute Synthetic Lethality analysis->conclusion

Caption: Experimental workflow for validating a synthetic lethal interaction.

Synthetic_Lethality cluster_geneA Gene A (e.g., ATR) cluster_geneB Gene B (Partner) cluster_outcome Cellular Outcome A_wt Wild-Type viable1 Viable A_wt->viable1 viable3 Viable A_wt->viable3 A_mut Inhibited (this compound) viable2 Viable A_mut->viable2 lethal Cell Death (Synthetic Lethality) A_mut->lethal B_wt Wild-Type B_wt->viable1 B_wt->viable2 B_mut Mutant/Deficient B_mut->viable3 B_mut->lethal

Caption: Logical relationship demonstrating the principle of synthetic lethality.

References

ETP-46464: A Comparative Analysis of a Multi-Kinase Inhibitor Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ETP-46464, a potent multi-kinase inhibitor, detailing its mechanism of action and its differential effects across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a clear perspective on the therapeutic potential of this compound.

Abstract

This compound is a cell-permeable, quinoline-containing heterotricyclic compound that has demonstrated significant inhibitory activity against key regulators of cell cycle and DNA damage response (DDR) pathways. Primarily targeting Ataxia Telangiectasia and Rad3-related (ATR) and mammalian target of rapamycin (B549165) (mTOR) kinases, this compound has shown promise in preclinical studies, particularly in cancer cells with specific genetic vulnerabilities. This guide explores the compound's inhibitory profile, its impact on various cancer cell lines, and provides detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects through the potent inhibition of several critical kinases involved in cell growth, proliferation, and DNA repair. Its primary targets are ATR and mTOR, with significant activity also observed against DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase alpha (PI3Kα), and Ataxia Telangiectasia Mutated (ATM).[1] The compound's ability to disrupt these pathways leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. A notable characteristic of this compound is its synthetic lethality in cells with p53 deficiencies, where the loss of a key cell cycle checkpoint renders them highly dependent on the ATR pathway for survival.[1]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the primary signaling pathways inhibited by this compound.

ETP46464_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_growth_pathway Cell Growth & Proliferation DNA Damage DNA Damage ATR ATR DNA Damage->ATR ATM ATM DNA Damage->ATM DNA-PK DNA-PK DNA Damage->DNA-PK Chk1/2 Chk1/2 ATR->Chk1/2 ATM->Chk1/2 Cell Cycle Arrest Cell Cycle Arrest Chk1/2->Cell Cycle Arrest DNA Repair DNA Repair Chk1/2->DNA Repair Growth Factors Growth Factors PI3Kα PI3Kα Growth Factors->PI3Kα mTOR mTOR PI3Kα->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth mTOR->Cell Growth This compound This compound This compound->ATR This compound->ATM This compound->DNA-PK This compound->PI3Kα This compound->mTOR

This compound inhibits key DNA damage response and cell growth pathways.

Comparative Analysis of this compound Across Cancer Cell Lines

Data from the Cancer Therapeutics Response Portal (CTRP) has been utilized to show a positive correlation between the activity of this compound and gene expression signatures of replication stress in a panel of 539 cancer cell lines, suggesting broad potential applicability in tumors with high levels of genomic instability.[3]

Table 1: Inhibitory Activity of this compound against Key Kinase Targets

Target KinaseIC50 (nM)
mTOR0.6[1]
ATR14[1]
DNA-PK36[1]
PI3Kα170[1]
ATM545[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's efficacy. Below are protocols for key in vitro assays.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with this compound, providing a measure of long-term cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Plate a known number of cells in 6-well plates. The number of cells should be optimized for each cell line to yield a countable number of colonies.

  • Allow cells to attach for several hours.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). A vehicle control is essential.

  • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet solution.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of this compound on clonogenic survival.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cancer cell lines.

ETP46464_Experimental_Workflow Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response (IC50) Dose-Response (IC50) Cell Line Selection->Dose-Response (IC50) Clonogenic Survival Clonogenic Survival Dose-Response (IC50)->Clonogenic Survival Mechanism of Action Studies Mechanism of Action Studies Clonogenic Survival->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Mechanism of Action Studies->Flow Cytometry (Cell Cycle) Immunofluorescence (DNA Damage) Immunofluorescence (DNA Damage) Mechanism of Action Studies->Immunofluorescence (DNA Damage) Data Analysis & Interpretation Data Analysis & Interpretation Western Blot->Data Analysis & Interpretation Flow Cytometry (Cell Cycle)->Data Analysis & Interpretation Immunofluorescence (DNA Damage)->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against key regulators of the DNA damage response and cell proliferation pathways. Its demonstrated efficacy in sensitizing cancer cells to conventional chemotherapies, particularly in p53-deficient contexts, highlights its potential as a targeted therapeutic agent. Further investigation, including comprehensive screening across a diverse range of cancer cell lines and in vivo studies, is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding for researchers embarking on the evaluation of this promising compound.

References

Safety Operating Guide

Proper Disposal and Safe Handling of ETP-46464: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of ETP-46464, a potent inhibitor of mTOR and ATR kinases. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. This compound is intended for research use only.

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, including a lab coat.

  • Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Wear safety glasses or goggles to protect from splashes.

Handling:

  • Avoid creating dust when handling the solid form of the compound.

  • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent the substance from entering drains, sewers, or surface and ground water.

Storage:

  • Store the solid compound at -20°C.[1]

  • Stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[2]

  • Keep the container tightly sealed.

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused solid compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and solutions.

  • Solid Waste Disposal:

    • Carefully collect any solid this compound powder and place it in the designated hazardous waste container.

    • Contaminated items such as weighing paper, spatulas, and gloves should also be placed in this container.

  • Liquid Waste Disposal:

    • Collect all solutions containing this compound, including stock solutions and experimental media, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.

  • Decontamination of Work Surfaces:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

    • Ensure all labeling and documentation are completed as required by your institution and local regulations.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₀H₂₂N₄O₂
Molecular Weight 470.52 g/mol
CAS Number 1345675-02-6
Appearance Solid powder
Storage Temperature -20°C (solid), -80°C or -20°C (in solvent)[1][2]
Solubility DMSO: ≥16.13 mg/mL

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of several kinases involved in the DNA damage response and cell growth signaling pathways. Its primary targets are mTOR and ATR, with significant activity also observed against DNA-PK, PI3Kα, and ATM. The inhibition of these pathways can lead to increased sensitivity to DNA damaging agents.

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

ETP46464_Pathway cluster_dna_damage DNA Damage Response cluster_cell_growth Cell Growth & Proliferation ATR ATR DNA_PK DNA-PK ATM ATM PI3Ka PI3Kα mTOR mTOR ETP46464 This compound ETP46464->ATR ETP46464->DNA_PK ETP46464->ATM ETP46464->PI3Ka ETP46464->mTOR

Caption: this compound inhibits key kinases in DNA damage response and cell growth pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.